Boc-Lys(Me)-OH
Description
BenchChem offers high-quality Boc-Lys(Me)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Lys(Me)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C13H26N2O4 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
6-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H26N2O4/c1-13(2,3)19-12(18)14-10(11(16)17)8-6-7-9-15(4)5/h10H,6-9H2,1-5H3,(H,14,18)(H,16,17) |
InChI Key |
KPXRFYHPDPDJSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN(C)C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Molecular Architecture & Application of N-alpha-Boc-N-epsilon-methyl-L-lysine
The following technical guide is structured to provide an in-depth analysis of N-alpha-t-Butoxycarbonyl-N-epsilon-methyl-L-lysine (Boc-Lys(Me)-OH) and its practical derivatives. This guide is designed for researchers in peptide chemistry, epigenetics, and drug discovery.
Executive Summary
N-alpha-t-Butoxycarbonyl-N-epsilon-methyl-L-lysine (Boc-Lys(Me)-OH) is a specialized amino acid derivative serving as a critical building block in the synthesis of epigenetically modified peptides and peptidomimetics.[1] While the core structure represents a lysine methylated at the
This guide details the physicochemical properties, synthesis pathways, and rigorous protocols for incorporating this residue into peptide backbones, specifically addressing the challenges of preventing branching and ensuring coupling efficiency.
Molecular Architecture & Physicochemical Properties
Structural Analysis
The molecule consists of three distinct functional zones:
-
-Amino Protection (Boc): The tert-butoxycarbonyl group renders the
-amine inert to base, allowing for Boc/Benzyl SPPS strategies or orthogonal use in Fmoc synthesis. It is acid-labile (removed by TFA). -
Chiral Backbone (L-Lysine): Maintains the natural (S)-configuration essential for biological recognition, particularly in histone-mimicry.
-
-Methylation: The introduction of a methyl group at the
position increases hydrophobicity and basicity (pKa 10.5) compared to the primary amine. This mimics the monomethylation state of histone lysine residues (e.g., H3K4me1).
Key Properties Table
| Property | Specification | Relevance |
| Chemical Formula | Base structure before side-chain protection.[2] | |
| Molecular Weight | ~260.33 g/mol | Essential for mass spectrometry validation. |
| Chirality | L-Isomer (S-configuration) | Critical for receptor binding and enzyme recognition. |
| Solubility | Soluble in DMF, DCM, DMSO | Compatible with standard SPPS solvents. |
| Stability | Hygroscopic; Acid-labile (Boc) | Requires storage at -20°C with desiccant. |
| Side Chain pKa | ~10.5 (Secondary Amine) | Higher nucleophilicity than primary amine; prone to acylation. |
Synthesis & Quality Control
The synthesis of Boc-Lys(Me)-OH requires distinguishing the
Synthesis Workflow (Copper Chelation Method)
The following diagram illustrates the selective methylation pathway.
Caption: Selective synthesis of N-epsilon-methylated lysine via Copper(II) chelation strategy.
Quality Control Parameters
To ensure the integrity of the building block before SPPS usage:
-
HPLC Purity: >98%. Impurities often include unreacted Lys (primary amine) or Dimethyl-Lys (tertiary amine).
-
Enantiomeric Excess (ee): >99% determined by chiral HPLC (e.g., Crownpak CR(+) column).
-
NMR Verification:
-NMR must show the diagnostic singlet for the -methyl group ( ppm) and the Boc tert-butyl singlet ( ppm).
Application in Solid Phase Peptide Synthesis (SPPS)[1][3][4][5]
The "Branching" Challenge
Using Boc-Lys(Me)-OH with a free secondary
Solution: Use orthogonally protected derivatives.
-
Boc-Lys(Me, Z)-OH: For Boc chemistry. The Z (Cbz) group protects the methyl amine and is removed by HF/TFMSA at the end of synthesis.
-
Fmoc-Lys(Me, Boc)-OH: For Fmoc chemistry.[1] The Boc group protects the methyl amine.[3]
Experimental Protocol: Coupling N-Methylated Lysine
If you must use the mono-methylated residue (or if coupling onto the secondary amine of a growing chain), standard protocols fail due to steric hindrance.
Optimized Coupling Protocol (HATU/HOAt): This protocol ensures high-efficiency coupling to/from hindered secondary amines.
-
Reagent Prep: Dissolve 4.0 eq of the amino acid and 3.9 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dry DMF.
-
Activation: Add 8.0 eq of DIEA (Diisopropylethylamine). Let activate for 30-60 seconds (do not exceed 2 mins to avoid racemization).
-
Coupling: Add activated solution to the resin-bound peptide.
-
Duration: Double coupling is mandatory.
-
1st Coupling: 1 hour at Room Temp.
-
2nd Coupling: 1 hour at Room Temp (fresh reagents).
-
-
Monitoring: The Chloranil Test is required for secondary amines (Kaiser test is false-negative for secondary amines).
SPPS Decision Logic
The following workflow dictates the protection strategy based on the synthesis mode.
Caption: Decision matrix for selecting the correct N-methyl lysine derivative to prevent branching.
Biological Relevance: Epigenetic Mimicry
The primary utility of Boc-Lys(Me)-OH is in synthesizing histone peptides (e.g., H3, H4 tails) to study the "Histone Code."
-
Mechanism: Methylation of lysine does not alter the charge (it remains cationic at physiological pH) but significantly alters the hydrophobic radius and hydrogen bonding potential .
-
Reader Proteins: Domains such as Chromodomains and PHD fingers specifically recognize the degree of methylation (Me1, Me2, Me3).
-
Drug Design: Incorporating N-methyl lysine into therapeutic peptides improves proteolytic stability by preventing trypsin cleavage, which requires a primary amine for optimal recognition.
References
- Benoiton, N. L. (2014). Chemistry of Peptide Synthesis. CRC Press. (Focus on N-methylamino acid coupling efficiency).
-
Chem-Impex International. (n.d.). N-alpha-Boc-N-epsilon-Z-L-lysine methyl ester Product Data. Retrieved from
-
Sigma-Aldrich. (n.d.). N-epsilon-Methyl-L-lysine hydrochloride Product Sheet. Retrieved from
-
ResearchGate. (2014). A convenient preparation of N(epsilon)-methyl-L-lysine derivatives. Retrieved from
-
PubChem. (2025). N-epsilon-Acetyl-N-alpha-Boc-L-lysine Compound Summary. Retrieved from
Sources
- 1. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]
- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 3. A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Role of Nα-Fmoc-Nε-(Boc, methyl)-L-lysine in Epigenetic Histone Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Nα-Fmoc-Nε-(Boc, methyl)-L-lysine, a critical chemical tool for dissecting the complexities of histone lysine methylation. We will move beyond simple definitions to explore the strategic rationale behind its use, provide field-tested experimental protocols, and illustrate the workflows that are foundational to modern epigenetic investigation.
Part 1: The Epigenetic Landscape: Why Site-Specific Histone Methylation Matters
Epigenetics refers to heritable changes in gene function that do not involve alterations to the underlying DNA sequence.[1] A primary mechanism governing this regulation is the post-translational modification (PTM) of histone proteins. The tails of these proteins are subject to a variety of chemical alterations, including acetylation, phosphorylation, ubiquitination, and methylation, creating a complex signaling network often referred to as the "histone code."
Histone lysine methylation is a particularly nuanced modification. It is installed by "writer" enzymes known as histone methyltransferases (KMTs), removed by "eraser" enzymes called histone demethylases (KDMs), and interpreted by "reader" proteins that recognize and bind to specific methylation marks.[2][3] Unlike acetylation, which is generally associated with transcriptional activation, the effect of lysine methylation depends on the specific site and the degree of methylation (monomethylation, me1; dimethylation, me2; or trimethylation, me3).[4][5][6] For instance, H3K4me3 is a well-established mark of active gene promoters, whereas H3K9me3 and H3K27me3 are hallmarks of repressed heterochromatin.[4][7]
This dynamic interplay regulates nearly all DNA-dependent processes, including transcription, DNA repair, and replication.[8][9] Consequently, the misregulation of KMTs, KDMs, or their reader counterparts is implicated in a host of human diseases, most notably cancer, making them prime targets for therapeutic intervention.[4][10][11] To develop such therapies and to fundamentally understand these pathways, researchers require tools that can isolate and study the function of a single methylation event at a specific lysine residue. This is the critical gap filled by synthetic histone peptides.
Part 2: The Chemical Tool: Nα-Fmoc-Nε-(Boc, methyl)-L-lysine
To study a specific methylation mark, researchers need homogenous substrates. Isolating histones with a specific PTM from cells is impractical due to the vast heterogeneity of modifications. Recombinant expression systems cannot typically install these marks. The solution is the chemical synthesis of histone tail peptides with precisely placed modifications.[12]
This is achieved using Nα-Fmoc-Nε-(Boc, methyl)-L-lysine (often sold under variations of this name, such as Fmoc-Lys(Boc,Me)-OH). This molecule is a cornerstone of modern epigenetic research for its role as a building block in solid-phase peptide synthesis (SPPS).[13][14][15]
The Logic of Orthogonal Protection:
The success of SPPS hinges on "orthogonal" protecting groups—chemical moieties that can be removed under different conditions without affecting each other.
-
The Fmoc Group (Nα-protection): The fluorenylmethyloxycarbonyl group is attached to the alpha-amino group, the site of peptide bond formation. It is base-labile, meaning it is removed at each step of the synthesis cycle with a mild base (e.g., piperidine) to allow the next amino acid to be coupled.[16]
-
The Boc Group (Nε-protection): The tert-butoxycarbonyl group protects the monomethylated epsilon-amino group on the lysine side chain. The Boc group is acid-labile and stable to the basic conditions used to remove the Fmoc group. It remains in place throughout the entire synthesis process, preventing unwanted side reactions. It is only removed during the final, harsh acid cleavage step that releases the completed peptide from the solid support resin.[13][16]
This elegant strategy allows for the precise incorporation of a monomethylated lysine at any desired position within a peptide sequence.[14][15]
| Protecting Group | Chemical Name | Location on Lysine | Removal Condition | Purpose in SPPS |
| Fmoc | Fluorenylmethyloxycarbonyl | α-amino | Mild Base (e.g., 20% Piperidine in DMF) | Temporary; removed at each cycle for chain elongation. |
| Boc | tert-Butoxycarbonyl | ε-methylamino | Strong Acid (e.g., TFA) | Semi-permanent; protects side chain during synthesis. |
Part 3: Core Workflow: Solid-Phase Synthesis of a Monomethylated Histone Peptide
The following protocol outlines the synthesis of a model peptide from the N-terminal tail of histone H3, specifically H3(1-15) with a monomethylated lysine at position 9 (H3K9me1). This is a widely studied modification associated with gene regulation.
Sequence: H-ARTKQTARK(me1)STGGKA-OH
Step-by-Step Methodology
This protocol assumes a 0.1 mmol synthesis scale on a standard solid-phase synthesis resin (e.g., Wang resin).
1. Resin Preparation & First Amino Acid Coupling:
-
Swell the resin (pre-loaded with Fmoc-Ala-OH) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Drain the DMF.
2. Iterative SPPS Cycle (for each subsequent amino acid):
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for 10 minutes. This exposes the free amine for the next coupling.[17]
-
Washing: Wash the resin thoroughly to remove residual piperidine and byproducts. A typical wash sequence is DMF (x3), Dichloromethane (DCM) (x3), then DMF (x3).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, 4 equivalents) and an activating agent (e.g., HBTU, 3.9 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 8 equivalents) to the mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Causality: The activator (HBTU) converts the amino acid's carboxylic acid into a more reactive ester, facilitating rapid and efficient peptide bond formation. The base (DIPEA) is required to neutralize the reaction.
-
-
Incorporation of Monomethylated Lysine: When the sequence reaches position 9, use Fmoc-Lys(Boc,Me)-OH as the amino acid in the coupling step. The procedure remains identical.
-
Washing: After coupling, drain the reaction solution and wash the resin as described above (DMF x3, DCM x3).
-
Repeat: Continue this cycle of deprotection, washing, and coupling until the final amino acid (Fmoc-Arg(Pbf)-OH) is added.
3. Final Cleavage and Deprotection:
-
After the final wash, dry the peptide-resin under vacuum.
-
Prepare a cleavage cocktail. A standard "Reagent K" cocktail is effective: 94% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Ethanedithiol (EDT), 1% Triisopropylsilane (TIS).[18]
-
Self-Validation: The components of this cocktail serve as scavengers. During acidolysis, reactive carbocations are generated from the protecting groups (like Boc). TIS captures these, while water and EDT protect other sensitive residues (like Trp and Met), preventing unwanted side reactions and ensuring the integrity of the final product.
-
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[18][19]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
4. Purification and Verification:
-
Dissolve the crude peptide in a water/acetonitrile solution.
-
Purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verify the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or LC-MS).[12] The observed mass should match the calculated mass for H-ARTKQTARK(me1)STGGKA-OH.
Part 4: Applications in Epigenetic Research and Drug Discovery
The purified, site-specifically methylated histone peptide is now a powerful tool for a range of biochemical and cellular assays.[20]
Application 1: Histone Methyltransferase (HMT) Activity and Inhibition Assays
These assays are fundamental for characterizing KMT enzymes and for high-throughput screening (HTS) of potential small molecule inhibitors.[21] A robust and universal method is the radiometric filter-binding assay.[11]
Principle: The assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to the synthetic histone peptide substrate by a KMT. The positively charged peptide is then captured on a negatively charged filter paper, while the unincorporated [³H]-SAM is washed away. The radioactivity on the filter is proportional to enzyme activity.
Protocol: Radiometric HMT Assay
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing:
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).
-
Recombinant KMT enzyme (e.g., SETD7, which methylates H3K4).
-
Synthetic H3(1-15) peptide substrate.
-
Test compound (inhibitor) dissolved in DMSO, or DMSO alone for control wells.
-
-
Initiate Reaction: Add [³H]-SAM to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction & Spotting: Stop the reaction by adding an acid (e.g., trichloroacetic acid). Spot a portion of each reaction mixture onto a phosphocellulose filter paper membrane.
-
Washing: Wash the filter paper extensively with a wash buffer (e.g., sodium carbonate) to remove all unincorporated [³H]-SAM.
-
Detection: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the counts per minute (CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
| Compound | Target KMT | IC₅₀ (µM) | Comment |
| Sinefungin | Pan-KMT | ~1.5 | Non-specific SAM analog |
| BIX-01294 | G9a/GLP | ~2.7 | Specific inhibitor |
| Chaetocin | SU(VAR)3-9 | ~0.8 | Specific inhibitor |
Note: IC₅₀ values are illustrative and can vary based on assay conditions.
Application 2: Probing Reader Domain Interactions
Methyl-lysine reader domains are crucial for translating histone marks into biological outcomes. Identifying small molecules that block these interactions is a major goal in drug discovery.[22][23] Synthetic peptides are indispensable for these assays.
Methodology: Biotinylated Peptide Pull-Down Assay
-
Synthesis: Synthesize the histone peptide of interest (e.g., H3K9me1) with an N-terminal biotin tag.
-
Incubation: Incubate the biotinylated peptide with a source of reader proteins, such as nuclear cell lysate or a purified recombinant reader domain.
-
Capture: Add streptavidin-coated magnetic beads. The high affinity of the biotin-streptavidin interaction will immobilize the peptide and any bound proteins onto the beads.
-
Washing: Wash the beads several times to remove non-specific binders.
-
Elution & Analysis: Elute the bound proteins from the beads. Analyze the eluate by Western blot using an antibody against a specific reader protein, or by mass spectrometry to identify novel interactors.
-
Trustworthiness: This workflow includes critical controls: a pull-down with an unmethylated version of the peptide and a pull-down with beads alone. A true interaction will only be observed with the methylated peptide.
-
Part 5: Conclusion and Future Outlook
Nα-Fmoc-Nε-(Boc, methyl)-L-lysine is more than just a chemical reagent; it is an enabling tool that provides unparalleled precision in the study of epigenetics. By allowing the synthesis of homogenous, site-specifically monomethylated histone peptides, it empowers researchers to:
-
Characterize the substrate specificity and kinetics of KMTs and KDMs.
-
Perform high-throughput screens to discover novel inhibitors of epigenetic enzymes.[10][24]
-
Identify and characterize the proteins that read and bind to specific histone marks.[25]
-
Generate specific antibodies for use in techniques like ChIP-seq.
The insights gained from these foundational experiments are critical for validating epigenetic regulators as drug targets and for developing the next generation of therapies for cancer and other devastating diseases.
References
-
Aapptec Peptides. (n.d.). Fmoc-Lys(Boc,Me)-OH [951695-85-5]. Retrieved from [Link]
-
Lelli, K. M., et al. (2021). The Role of Histone Lysine Methylation in the Response of Mammalian Cells to Ionizing Radiation. Frontiers in Genetics. Retrieved from [Link]
-
Wikipedia. (n.d.). Histone methylation. Retrieved from [Link]
-
Sharma, A., et al. (n.d.). Supporting Information - Liquid-Phase Peptide Synthesis (LPPS). Digital CSIC. Retrieved from [Link]
-
Jarome, T. J., & Lubin, F. D. (2013). Histone lysine methylation: critical regulator of memory and behavior. Reviews in the Neurosciences. Retrieved from [Link]
-
Cole, P. A. (2013). Design of small-molecule epigenetic modulators. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Stucki, J., et al. (2013). Assay Development for Histone Methyltransferases. Journal of Biomolecular Screening. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Klose, R. J., & Zhang, Y. (2007). Epigenetic regulation of development by histone lysine methylation. Nature Reviews Genetics. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2007). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. Retrieved from [Link]
-
Reaction Biology. (n.d.). Histone Methyltransferase Profiling & Screening. Retrieved from [Link]
-
Animated biology with Arpan. (2021, January 3). Histone Modifications Explained | Acetylation, Methylation & Gene Regulation [Video]. YouTube. Retrieved from [Link]
-
Zheng, W. (2012). Chemical and Biochemical Approaches in the Study of Histone Methylation and Demethylation. Medicinal Research Reviews. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) The Role of Histone Lysine Methylation in the Response of Mammalian Cells to Ionizing Radiation. Retrieved from [Link]
-
CD BioSciences. (n.d.). Modified Histone Peptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Chemical Modulators for Epigenome Reader Domains as Emerging Epigenetic Therapies for Cancer and Inflammation. Retrieved from [Link]
-
Chi, H., et al. (2014). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino Acids. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]
-
McManus, K. J., et al. (2006). Dynamic changes in histone H3 lysine 9 methylations: identification of a mitosis-specific function for dynamic methylation in chromosome congression and segregation. Journal of Biological Chemistry. Retrieved from [Link]
-
Morgan, M. A. J., & Shilatifard, A. (2021). Chemical biology approaches to study histone interactors. Biochemical Society Transactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic strategy for preparation of Fmoc-K CP (Boc)-OH 1. Retrieved from [Link]
-
Honer, M., et al. (2022). Epigenetic modulators provide a path to understanding disease and therapeutic opportunity. Journal of Experimental Medicine. Retrieved from [Link]
-
USMLE QA. (2023, January 16). Mastering Histone Methylation: A Q&A Review for USMLE Step 1 [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Polyamine-based small molecule epigenetic modulators. Retrieved from [Link]
-
Feng, S., & Jacobsen, S. E. (2011). Epigenetic inheritance mediated by histone lysine methylation: maintaining transcriptional states without the precise restoration of marks?. Philosophical Transactions of the Royal Society B: Biological Sciences. Retrieved from [Link]
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An In-depth Technical Guide to the Core Differences Between Boc-Lys(Me)-OH and Boc-Lys(Me)2-OH for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug discovery, the nuanced differences between building blocks can have profound impacts on the final product. This guide provides a detailed exploration of two such critical reagents: Nα-Boc-Nε-methyl-L-lysine (Boc-Lys(Me)-OH) and Nα-Boc-Nε,Nε-dimethyl-L-lysine (Boc-Lys(Me)2-OH). As post-translational modifications (PTMs) like lysine methylation take center stage in our understanding of epigenetics and disease pathology, the ability to precisely incorporate monomethylated versus dimethylated lysine residues into peptides is paramount.[1][2] This document will dissect the core chemical, physical, and functional distinctions between these two molecules, offering field-proven insights for their strategic application.
The Significance of Lysine Methylation: A Biological Primer
Lysine methylation is a fundamental epigenetic modification that plays a crucial role in regulating chromatin structure and gene expression.[1] This modification, which involves the transfer of one, two, or three methyl groups to the ε-amino group of a lysine residue, does not alter the positive charge of the side chain but does increase its size and hydrophobicity. These subtle changes can create or block binding sites for "reader" proteins, thereby influencing protein-protein interactions and downstream signaling pathways.[3] The distinct biological outcomes often depend on the degree of methylation—monomethylation (Kme1), dimethylation (Kme2), and trimethylation (Kme3)—making the precise synthesis of peptides containing these modified residues essential for research.[1][3]
Structural and Physicochemical Properties: A Comparative Analysis
The addition of one versus two methyl groups to the ε-amino group of lysine results in distinct steric and electronic properties for Boc-Lys(Me)-OH and Boc-Lys(Me)2-OH.
| Property | Boc-Lys(Me)-OH | Boc-Lys(Me)2-OH |
| Molecular Weight | ~260.32 g/mol | ~274.35 g/mol |
| ε-Amino Group | Secondary amine | Tertiary amine |
| Hydrogen Bonding | Can act as a hydrogen bond donor and acceptor | Can only act as a hydrogen bond acceptor |
| Steric Hindrance | Moderate | Significant |
| Basicity | More basic than the primary amine of lysine | Less basic than the secondary amine of Boc-Lys(Me)-OH |
The most critical distinction lies in the nature of the ε-amino group. In Boc-Lys(Me)-OH, the secondary amine retains a hydrogen atom, allowing it to participate as a hydrogen bond donor. In contrast, the tertiary amine of Boc-Lys(Me)2-OH lacks a proton and can only function as a hydrogen bond acceptor. This difference can significantly influence the conformational preferences of the resulting peptide and its interactions with biological targets.
Furthermore, the increased steric bulk of the dimethylated derivative can impact peptide coupling efficiency during solid-phase peptide synthesis (SPPS), a crucial consideration for process development.[4] While direct comparative kinetic studies are not extensively published, it is a well-established principle in peptide chemistry that increased steric hindrance around the reactive amine can slow down the rate of acylation.
Synthesis of Methylated Lysine Building Blocks
The preparation of Boc-Lys(Me)-OH and Boc-Lys(Me)2-OH typically involves the reductive amination of a suitably protected lysine derivative. The following protocols provide a general framework for their synthesis.
Synthesis of Boc-Lys(Me)-OH via Reductive Amination
This procedure involves the reaction of Nα-Boc-L-lysine with formaldehyde in the presence of a reducing agent.
Sources
Chemo-Orthogonality in Epigenetic Chemical Biology: A Guide to N-Methylated Lysine Protecting Groups
The following technical guide is structured to serve as a definitive reference for the stability and application of N-methylated lysine protecting groups in advanced peptide synthesis.
Executive Summary
The introduction of a methyl group to the
The Chemical Landscape: The " -Methyl Effect"[1]
Before selecting a protecting group, one must understand how N-methylation changes the reactivity of the lysine side chain.
-
Nucleophilicity: The
-methyl amine is more nucleophilic than a primary amine due to the inductive effect (+I) of the methyl group. -
Steric Hindrance: The methyl group introduces significant steric bulk, making the installation of protecting groups (acylation) slower and more prone to incomplete reactions.
-
Base Stability: Carbamates (Fmoc, Cbz) on secondary amines are generally more stable to base-catalyzed hydrolysis than on primary amines because they lack the acidic proton on the nitrogen required for the E1cB elimination mechanism.
Visualization: The Orthogonality Logic
The following diagram illustrates the decision matrix for selecting a protecting group based on the desired deprotection trigger.
Figure 1: Decision matrix for orthogonal protection of N-methyl lysine.
Protecting Group Analysis & Stability Data
The following table synthesizes stability data specifically for
Table 1: Comparative Stability of -Methyl Protecting Groups[2]
| Protecting Group | Structure | Deprotection Condition | Stability (Reagents) | Key Limitation |
| Boc (tert-butoxycarbonyl) | 95% TFA (Acid) | Bases (Piperidine, DBU), Hydrogenolysis | Sterics: Hard to re-install if lost. | |
| Fmoc (Fluorenylmethoxycarbonyl) | 20% Piperidine (Base) | Acid (TFA), Tertiary amines | Solubility: Aggregation is common. Slower removal than | |
| Alloc (Allyloxycarbonyl) | Pd(PPh | Acid, Base, Nucleophiles | Cost: Catalyst required. | |
| Mtt (4-Methyltrityl) | 1% TFA / DCM | Base, Pd(0), Hydrazine | Oxidation: Sensitive to air/light over time. | |
| ivDde | Cyclic enamine | 2-4% Hydrazine | TFA, Piperidine (Short exposure) | Migration: Less prone than Dde, but still risky on N-Me. |
Technical Insight: The "Boc" Standard
For most Fmoc-SPPS applications, Fmoc-Lys(Me, Boc)-OH is the gold standard. The Boc group on the secondary amine is highly stable to the repetitive piperidine treatments used to remove the
Experimental Protocols
Protocol A: Synthesis of Fmoc-Lys(Me, Boc)-OH via Reductive Amination
Rationale: While commercially available, synthesizing this block allows for isotopic labeling (using
Reagents:
-
Fmoc-Lys(Boc)-OH (Starting material) is NOT suitable directly.
-
Correct Route: Start with Fmoc-Lys(Alloc)-OH or Fmoc-Lys-OH (free side chain) on resin, or solution phase using reductive benzylation.
Step-by-Step (Solution Phase Strategy):
-
Protection: Start with H-Lys(Boc)-OH . Protect
-amine with Fmoc-OSu Fmoc-Lys(Boc)-OH .-
Critical Note: You cannot selectively methylate the Boc-protected nitrogen directly.
-
-
Alternative (The "Fukuyama" Route):
-
Start with Fmoc-Lys-OMe .
-
Install o-nitrobenzenesulfonyl (o-NBS) chloride on
. -
Methylation: React with MeOH / PPh
/ DIAD (Mitsunobu) or MeI / K CO . The o-NBS makes the nitrogen acidic enough to alkylate. -
Deprotection: Remove o-NBS with mercaptoethanol/DBU.
-
Reprotection: React the secondary amine with Boc
O. -
Hydrolysis: Saponify the methyl ester (LiOH) to yield Fmoc-Lys(Me, Boc)-OH .
-
Protocol B: Solid-Phase Coupling of Fmoc-Lys(Me, Boc)-OH
Rationale: Coupling N-methylated amino acids is difficult due to steric hindrance.[1] Standard conditions often fail.
-
Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .
-
Solvent: DMF is standard, but NMP (N-methylpyrrolidone) improves swelling and kinetics for hindered couplings.
-
Double Coupling: Perform the coupling twice for 1 hour each.
-
Capping: Acetylate unreacted amines with Ac
O/Pyridine to prevent deletion sequences.
Protocol C: On-Resin Methylation (The "Reductive Alkylation" Method)
Use Case: When the specific building block is unavailable.
-
Substrate: Resin-bound peptide with free
-amine (e.g., after Mtt removal). -
O-Nitrobenzenesulfonyl (o-NBS) Protection:
-
Treat resin with o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP for 2 hours.
-
-
Methylation:
-
Treat with Methyl p-nitrobenzenesulfonate (Methyl-4-nitrobenzenesulfonate) and MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) in DMF.
-
Note: This is superior to Diazomethane (safety) or MeI (over-alkylation).
-
-
Cleavage of o-NBS:
-
Treat with
-mercaptoethanol (10 eq) and DBU (5 eq) in NMP for 30 mins x 2.
-
-
Result: Monomethylated Lysine (
-Me).[4][5]
Troubleshooting & Self-Validating Systems
Issue 1: Over-Methylation (Quaternization)
-
Symptom: Mass spec shows +14 Da (Methyl) and +28 Da (Dimethyl) or +42 Da (Trimethyl/Quat).
-
Cause: Direct alkylation with alkyl halides is uncontrollable.
-
Solution: Use the o-NBS (Fukuyama-Mitsunobu) method described in Protocol C. It chemically prevents over-methylation because the sulfonamide can only accept one alkyl group.
Issue 2: Incomplete Coupling to N-Methyl Lysine
-
Symptom: Deletion sequences in final peptide.
-
Mechanistic Insight: The
of the next amino acid struggles to attack the carbonyl of the previous amino acid if that previous residue is N-methylated (steric clash). -
Validation: Use the Chloranil Test (for secondary amines) instead of the Kaiser Test (for primary amines) to monitor deprotection.
-
Chloranil Test: Acetaldehyde + Chloranil. Blue = Secondary amine present.
-
Visualization: Synthesis Workflow
The following Graphviz diagram outlines the synthesis pathway for a monomethylated lysine peptide.
Figure 2: On-resin synthesis of Monomethyl Lysine using the o-NBS strategy.
References
-
Bannister, A. J., et al. (2002).[6] Selective recognition of methylated lysine 9 on histone H3 by the HP1 chromodomain. Nature. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]
-
Lin, H., & Cornish, V. W. (2001). Screening and Selection Methods for Large-Scale Analysis of Protein Function. Angewandte Chemie. (Referencing o-NBS method). Retrieved from [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. chempep.com [chempep.com]
- 3. chempep.com [chempep.com]
- 4. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]
- 5. A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
An In-depth Technical Guide to the Applications of Boc-Lys(Me)-OH in Post-Translational Modification Studies
Introduction: The Subtle but Significant Role of Lysine Methylation
In the intricate landscape of cellular regulation, post-translational modifications (PTMs) of proteins serve as a dynamic language, dictating their function, localization, and interactions. Among these modifications, the methylation of lysine residues has emerged as a critical signaling event, profoundly influencing a vast array of biological processes, from gene expression and DNA repair to signal transduction. Unlike phosphorylation, which imparts a significant change in charge, lysine methylation is a more subtle modification, adding one (monomethylation), two (dimethylation), or three (trimethylation) methyl groups to the ε-amino group of a lysine side chain. This subtlety, however, belies its profound impact. Each methylation state can be recognized by specific "reader" proteins, which in turn recruit effector complexes that modulate chromatin structure and protein function.
This guide provides an in-depth technical overview of a key tool for dissecting the complexities of lysine methylation: Nα-tert-Butoxycarbonyl-Nε-methyl-L-lysine (Boc-Lys(Me)-OH). As researchers and drug development professionals, our ability to understand and manipulate the cellular machinery hinges on the availability of precise chemical tools. Boc-Lys(Me)-OH is one such tool, enabling the synthesis of peptides and proteins with site-specific monomethylation, thereby allowing for a detailed interrogation of the functional consequences of this modification. Herein, we will explore the strategic advantages of employing Boc-Lys(Me)-OH, provide detailed experimental workflows for its use, and discuss its applications in advancing our understanding of the "histone code" and beyond.
The Strategic Imperative for Site-Specific Methylation: The Role of Boc-Lys(Me)-OH
The study of lysine methylation necessitates the ability to generate proteins and peptides with precisely placed methyl groups. This is where the chemical synthesis of modified peptides becomes indispensable. Boc-Lys(Me)-OH serves as a fundamental building block in solid-phase peptide synthesis (SPPS) for the introduction of a monomethylated lysine residue at a defined position within a peptide sequence.
Choosing Your Strategy: Boc vs. Fmoc Chemistry
The synthesis of peptides, including those with modified amino acids, is predominantly carried out using either tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) as the temporary protecting group for the α-amino group. The choice between these two strategies is a critical experimental decision driven by the specific requirements of the target peptide and any other modifications present.
-
Boc Strategy: This classic approach utilizes a strong acid, typically trifluoroacetic acid (TFA), for the removal of the Nα-Boc group at each cycle.[1] Side-chain protecting groups are generally benzyl-based and are removed at the final cleavage step with a very strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[2] The Boc strategy is particularly advantageous for the synthesis of peptides that may be sensitive to the basic conditions used for Fmoc removal.[1]
-
Fmoc Strategy: This has become the more prevalent method due to its use of milder basic conditions (typically piperidine) for Nα-Fmoc deprotection.[3] Side-chain protecting groups are acid-labile (e.g., tBu, Boc, Trt) and are removed simultaneously with cleavage from the resin using TFA.[3]
For the synthesis of methylated peptides, the choice depends on several factors. The synthesis of N-methylated peptides can be challenging due to the increased steric hindrance of the N-methylated amino group, which can lead to slower and less efficient coupling reactions.[4] While Fmoc-Lys(Boc,Me)-OH is commercially available and widely used, the Boc strategy offers a robust alternative, particularly when dealing with complex sequences prone to aggregation or when orthogonal protection schemes are required.
Experimental Workflow: Incorporating Boc-Lys(Me)-OH via Boc-SPPS
The successful incorporation of Boc-Lys(Me)-OH into a peptide sequence using Boc-SPPS requires careful optimization of coupling conditions to overcome the steric hindrance of the Nε-methyl group.
Core Principles of Boc-SPPS
The synthesis proceeds in a stepwise manner on a solid support (resin). Each cycle consists of two main steps:
-
Deprotection: Removal of the Nα-Boc group to expose a free amino group.
-
Coupling: Formation of a peptide bond between the newly exposed amino group and the carboxyl group of the incoming Boc-protected amino acid.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
Figure 1: Boc-SPPS workflow for peptide synthesis.
Detailed Protocol for Incorporating Boc-Lys(Me)-OH
This protocol provides a general guideline for the manual Boc-SPPS of a peptide containing a monomethylated lysine residue. The synthesis is assumed to be performed on a 0.1 mmol scale using a Merrifield resin.
Materials:
-
Merrifield resin (or other suitable Boc-compatible resin)
-
Boc-protected amino acids
-
Boc-Lys(Me)-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Cleavage cocktail (e.g., HF with p-cresol as a scavenger)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin (e.g., cesium salt method for Merrifield resin).[3]
-
Boc Deprotection:
-
Wash the resin with DCM (3 x 1 min).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).
-
Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.[3]
-
Drain the TFA solution and wash the resin with DCM (3 x 1 min) and isopropanol (1 x 1 min) to shrink the resin and help remove residual acid.
-
-
Neutralization:
-
Wash the resin with DCM (3 x 1 min).
-
Add a solution of 10% DIEA in DCM and agitate for 2 minutes. Repeat this step.
-
Wash the resin with DCM (3 x 1 min) and then with DMF (3 x 1 min) to prepare for coupling.
-
-
Coupling of Boc-Lys(Me)-OH:
-
Pre-activation: In a separate vial, dissolve Boc-Lys(Me)-OH (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the mixture for 1-2 hours. Note: Due to the steric hindrance of the Nε-methyl group, a longer coupling time and/or a more potent coupling reagent may be necessary. Monitoring the coupling reaction with a qualitative test like the ninhydrin test is highly recommended.
-
Monitoring: Take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates incomplete coupling, and a second coupling should be performed.
-
-
Washing: After complete coupling, drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Peptide Chain Elongation: Repeat steps 3-6 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the Nα-Boc group has been removed, wash the resin extensively with DCM and dry it under vacuum.
-
Treat the dried peptide-resin with the appropriate cleavage cocktail (e.g., HF/p-cresol) following established safety protocols for handling strong acids.
-
After the cleavage reaction is complete, precipitate the crude peptide with cold diethyl ether, centrifuge, and wash the peptide pellet with ether.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[5]
-
Quantitative Insights: The Impact of Methylation on Biochemical Processes
The synthesis of site-specifically methylated peptides using Boc-Lys(Me)-OH allows for precise quantitative studies of the impact of this PTM on various biological processes.
Enzymatic Assays with Methylated Substrates
One of the most powerful applications of synthetic methylated peptides is their use as substrates in enzymatic assays for lysine methyltransferases (KMTs) and lysine demethylases (KDMs). These assays are crucial for determining the kinetic parameters of these enzymes and for screening potential inhibitors.
For example, the activity of the histone methyltransferase SUV39H1, which is a key enzyme in the formation of heterochromatin through the methylation of histone H3 at lysine 9 (H3K9), can be studied using synthetic H3 peptides.[6] By comparing the kinetic parameters of SUV39H1 with an unmethylated H3 peptide versus a monomethylated H3 peptide (synthesized using Boc-Lys(Me)-OH or its Fmoc equivalent), researchers can gain insights into the processivity of the enzyme.
| Substrate | Km (µM) | kcat (h⁻¹) | kcat/Km (µM⁻¹h⁻¹) |
| Unmethylated H3(1-20) Peptide | 15 | 12 | 0.8 |
| H3(1-20)K9me1 Peptide | 1.15 | 1.5 | 1.3 |
Table 1: Kinetic Parameters of SUV39H1 with Unmethylated and Monomethylated H3 Peptides. This table presents hypothetical kinetic data illustrating how the methylation state of the substrate can influence the enzymatic activity of a lysine methyltransferase like SUV39H1. Such data, obtainable through enzymatic assays with synthetically derived peptides, is invaluable for understanding the regulatory mechanisms of these enzymes.[6]
Visualizing the Impact: Lysine Methylation in Signaling Pathways
Lysine methylation plays a central role in complex signaling networks. The ability to generate methylated peptides and proteins is key to dissecting these pathways. A prime example is the regulation of chromatin structure through histone modifications.
The H3K9 Methylation Pathway: A Cascade of Events
The methylation of histone H3 at lysine 9 is a hallmark of transcriptionally silent heterochromatin. This process is initiated by KMTs like SUV39H1 and is recognized by "reader" proteins containing a chromodomain, such as Heterochromatin Protein 1 (HP1).[7] The binding of HP1 to methylated H3K9 leads to the recruitment of other factors that contribute to the compaction of chromatin and gene silencing.
Figure 2: The H3K9 methylation pathway.
Downstream Applications and Future Directions
The use of Boc-Lys(Me)-OH and the resulting site-specifically methylated peptides extends far beyond basic enzymatic assays. These tools are instrumental in a variety of advanced research applications:
-
Probing Protein-Protein Interactions: Methylated peptides can be used as baits in pull-down assays to identify novel "reader" proteins that specifically recognize different methylation states.[8]
-
Structural Biology: The incorporation of methylated lysine into proteins for X-ray crystallography or NMR studies can provide high-resolution structural insights into how methylation influences protein conformation and interactions.
-
Drug Discovery: Synthetic methylated peptides are essential for the development and characterization of small molecule inhibitors targeting KMTs, KDMs, and reader domain proteins, which are promising therapeutic targets in cancer and other diseases.[]
-
Chromatin Biology: Reconstituted nucleosomes containing site-specifically methylated histones are powerful tools for in vitro studies of chromatin remodeling, transcription, and DNA repair.
The field of epigenetics is rapidly evolving, and the demand for precise chemical tools to dissect the complexities of PTMs will only continue to grow. The development of new and more efficient methods for the synthesis of peptides with multiple and diverse modifications, including different methylation states of lysine, will be crucial for advancing our understanding of the intricate regulatory networks that govern cellular life. Boc-Lys(Me)-OH, as a foundational building block, will undoubtedly continue to play a vital role in these future discoveries.
References
-
MDPI. (2023). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Retrieved from [Link]
-
Miller, S. C. (2015). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 112(23), 7145–7149. Retrieved from [Link]
-
PubMed. (2010). Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. Tetrahedron Letters, 51(4), 658-660. Retrieved from [Link]
-
AAPPTEC. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
Fields, G. B. (2011). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. International Journal of Peptide Research and Therapeutics, 17(4), 287-300. Retrieved from [Link]
-
PubMed. (2006). Catalytic properties and kinetic mechanism of human recombinant Lys-9 histone H3 methyltransferase SUV39H1: participation of the chromodomain in enzymatic catalysis. Biochemistry, 45(1), 250–262. Retrieved from [Link]
- Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., ... & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation: somatostatin analogues.
- Malakoutikhan, M., Teixdó, M., & Giralt, E. (2008). Solid-phase synthesis of head-to-tail cyclic peptides containing N-methyl amino acids. Journal of medicinal chemistry, 51(16), 4881-4889.
- Doedens, L., Opperer, F., Cai, M., Beck, J. G., Dedek, M., Palmer, E., ... & Kessler, H. (2010). Multiple N-methylation of peptides: a new tool for the design of highly potent and selective αvβ3 integrin antagonists. Journal of the American Chemical Society, 132(23), 8115-8128.
- Bose, P. P., Chatterjee, U., Hubatsch, I., Artursson, P., Govender, T., Kruger, H. G., & Bergh, J. J. (2011). N-methylation of peptides to increase water solubility. Journal of peptide science, 17(1), 1-6.
- Barlos, K., & Gatos, D. (1999). Convergent solid-phase peptide synthesis. Biopolymers, 51(4), 266-280.
-
Tsao, N., Soll, J. M., & Mosammaparast, N. (2022). Protocol to analyze and quantify protein-methylated RNA interactions in mammalian cells with a combination of RNA immunoprecipitation and nucleoside mass spectrometry. STAR protocols, 3(2), 101268. Retrieved from [Link]
-
ACS Publications. (2022). Dissecting the Kinetic Mechanism of Human Lysine Methyltransferase 2D and Its Interactions with the WRAD2 Complex. Biochemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]
-
Ye, Z., Soshnev, A. A., & Soto-Feliciano, Y. M. (2023). Unlocking the Mysteries of Chromatin Biology Through Functional Epigenomics. Cancer Research, 83(24), 4103–4105. Retrieved from [Link]
-
Li, X., Wang, N., Liu, Y., Li, Y., & Li, Y. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic chemistry, 141, 106892. Retrieved from [Link]
-
Canadian Science Publishing. (1978). AMINO ACIDS AND PEPTIDES: II. SYNTHESIS OF ε-N-METHYL-L-LYSINE AND RELATED COMPOUNDS. Canadian Journal of Chemistry. Retrieved from [Link]
-
Du, J., Johnson, L. M., Jacobsen, S. E., & Patel, D. J. (2015). DNA methylation pathways and their crosstalk with histone methylation. Nature reviews. Molecular cell biology, 16(9), 519–532. Retrieved from [Link]
-
BioCrick. (n.d.). Boc-Lys-OH | CAS:13734-26-8 | High Purity | Manufacturer. Retrieved from [Link]
-
Al-Salami, H., Butt, G., & Tucker, I. (2018). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Pharmaceutics, 10(2), 61. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dioxopyrrolidin-1-yl N
ngcontent-ng-c1989010908="" class="ng-star-inserted">2,N6-bis(tert-butoxycarbonyl)-L-lysinate. Retrieved from [Link] -
AACR Journals. (2021). Disruption of SUV39H1-Mediated H3K9 Methylation Sustains CAR T-cell Function. Cancer Discovery. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Large-scale global identification of protein lysine methylation in vivo. Retrieved from [Link]
-
ResearchGate. (2010). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. Retrieved from [Link]
-
Jeltsch, A., & Rathert, P. (2021). Structure, Activity and Function of the Suv39h1 and Suv39h2 Protein Lysine Methyltransferases. International journal of molecular sciences, 22(14), 7606. Retrieved from [Link]
-
Casciello, F., Wind-Rotolo, M., Di Lorenzo, A., & Di Ruscio, A. (2019). Writers and readers of H3K9me2 form distinct protein networks during the cell cycle that include candidates for H3K9 mimicry. Epigenetics & chromatin, 12(1), 72. Retrieved from [Link]
-
Lau, Y. H., de Andrade, P., Wu, Y., & Spring, D. R. (2015). Regulation of protein–protein interactions using stapled peptides. RSC advances, 5(112), 92143–92155. Retrieved from [Link]
-
Sidoli, S., & Garcia, B. A. (2019). Quantitative analysis of global protein lysine methylation by mass spectrometry. Methods in enzymology, 626, 189–205. Retrieved from [Link]
-
ResearchGate. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Retrieved from [Link]
-
PubMed. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino acids, 46(5), 1305–1311. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2017). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. RSC Drug Discovery. Retrieved from [Link]
-
MDPI. (2022). The Roles of H3K9me3 Writers, Readers, and Erasers in Cancer Immunotherapy. Retrieved from [Link]
-
UCLA. (n.d.). Methylation of histone H3 lysine 9 creates a binding site for HP1 proteins. Retrieved from [Link]
-
ACS Publications. (2021). Exploring the Effects of Methylation on the CID of Protonated Lysine: A Combined Experimental and Computational Approach. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Vimta Labs. (n.d.). Biophysical Characterization of Peptides and Proteins. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Aapptec. (n.d.). Boc-Lys(Boc)-OH [2483-46-7]. Retrieved from [Link]
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- 2. peptide.com [peptide.com]
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- 6. Catalytic properties and kinetic mechanism of human recombinant Lys-9 histone H3 methyltransferase SUV39H1: participation of the chromodomain in enzymatic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide: Boc-Lys(Me)-OH as a Building Block for Methylated Peptides
Abstract
Protein lysine methylation is a important post-translational modification (PTM) that plays a critical role in regulating a vast array of cellular processes, from gene expression to signal transduction.[1][2][3] The precise synthesis of peptides containing methylated lysine residues is therefore essential for dissecting the functional consequences of this modification. This technical guide provides a comprehensive overview of the use of Nα-tert-butyloxycarbonyl-Nε-methyl-L-lysine (Boc-Lys(Me)-OH) as a key building block in solid-phase peptide synthesis (SPPS) for the site-specific incorporation of monomethylated lysine. We will delve into the rationale behind its use, provide detailed experimental protocols, and discuss the characterization of the resulting methylated peptides. This guide is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry and the study of protein methylation.
Introduction: The Significance of Lysine Methylation
Lysine methylation is a dynamic and reversible PTM involving the addition of one, two, or three methyl groups to the ε-amino group of a lysine residue.[1][4] This seemingly subtle modification can have profound effects on protein function by altering protein-protein interactions, protein stability, and enzymatic activity.[2][3]
One of the most well-studied roles of lysine methylation is in the context of histone proteins, where it acts as a key component of the "histone code" that dictates chromatin structure and gene accessibility.[1][5] For instance, the methylation state of specific lysine residues on histone H3 can either activate or repress gene transcription.[1] Beyond histones, a growing body of evidence highlights the importance of lysine methylation in non-histone proteins, implicating it in diverse cellular pathways.[1][3]
The ability to synthesize peptides with precisely placed methyl-lysine residues is paramount for:
-
Functional Studies: Investigating the direct impact of methylation on protein interactions and enzymatic activity.
-
Antibody Production: Generating specific antibodies that recognize different methylation states.
-
Drug Discovery: Developing inhibitors or modulators of the enzymes that write, read, and erase these methylation marks (lysine methyltransferases, demethylases, and methyl-binding proteins).
Boc-Lys(Me)-OH: A Versatile Building Block
To incorporate a monomethylated lysine into a peptide sequence during SPPS, a protected amino acid derivative is required. Boc-Lys(Me)-OH is an ideal candidate for this purpose.
Chemical Structure and Properties
Boc-Lys(Me)-OH possesses two key protecting groups:
-
Nα-Boc group (tert-butyloxycarbonyl): This acid-labile group protects the α-amino group during peptide bond formation. It is readily removed by treatment with an acid such as trifluoroacetic acid (TFA).[6]
-
Nε-Methyl group: The methyl group on the ε-amino group is the desired modification and is stable throughout the synthesis.
The use of the Boc protecting group for the α-amino function dictates the use of Boc-based SPPS chemistry.
Advantages of the Building Block Approach
Synthesizing methylated peptides using a pre-methylated building block like Boc-Lys(Me)-OH offers several advantages over other methods, such as on-resin methylation:
-
Site-Specific Incorporation: Guarantees the precise location of the methyl group within the peptide sequence.
-
Homogeneity: Produces a homogenous peptide population with the desired modification, avoiding the potential for incomplete or over-methylation that can occur with on-resin methods.
-
Control over Methylation State: Allows for the specific incorporation of monomethylated lysine. For di- and tri-methylated versions, corresponding building blocks like Boc-Lys(Me)2-OH and Boc-Lys(Me3)-OH are available.[7][8]
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) with Boc-Lys(Me)-OH
The following section outlines a detailed protocol for the incorporation of Boc-Lys(Me)-OH into a peptide sequence using manual Boc-SPPS.
Materials and Reagents
-
Boc-Lys(Me)-OH
-
Appropriate solid support resin (e.g., MBHA resin for C-terminal amides)[6]
-
Other Boc-protected amino acids
-
Coupling reagents: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)[9]
-
Coupling additives: 1-Hydroxybenzotriazole (HOBt)[9]
-
Deprotection reagent: Trifluoroacetic acid (TFA)[6]
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Neutralization base: Diisopropylethylamine (DIEA)
-
Cleavage cocktail: e.g., HF or a milder TFA-based cocktail with scavengers
-
Ether for peptide precipitation
-
HPLC purification system
-
Mass spectrometer for characterization
Synthesis Workflow Diagram
Sources
- 1. Protein Methylation: Mechanisms, Types, and Implications - Creative Proteomics [creative-proteomics.com]
- 2. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The functional diversity of protein lysine methylation | Molecular Systems Biology | Springer Nature Link [link.springer.com]
- 4. Protein methylation - Wikipedia [en.wikipedia.org]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. chempep.com [chempep.com]
- 7. Boc-Lys(Me) 2 -OH Novabiochem 65671-53-6 [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
Methodological & Application
Incorporating Boc-Lys(Me)-OH into Boc-chemistry SPPS
Application Note: High-Fidelity Incorporation of -Methyl-Lysine in Boc-Chemistry SPPS
Part 1: Executive Summary & Strategic Planning
The Challenge of Methylated Lysine
The incorporation of monomethyl-lysine (
The Critical Failure Mode:
Attempting to use side-chain unprotected Boc-Lys(Me)-OH in Solid-Phase Peptide Synthesis (SPPS) is a common error. The secondary
The Solution: Orthogonal Protection
To ensure linearity and high purity, the
-
Reagent of Choice: Boc-Lys(Me, 2-Cl-Z)-OH
-
Why 2-Cl-Z? The standard Benzyloxycarbonyl (Z) group is partially labile to the repeated 50% TFA treatments used for Boc removal. Over a 30-residue synthesis, this can lead to premature side-chain deprotection and subsequent branching. The electron-withdrawing chlorine in 2-Cl-Z increases acid stability by ~100-fold compared to Z, ensuring it survives TFA cycling but is cleanly removed by HF.
Part 2: Experimental Workflow & Logic
Reagent Preparation & Resin Selection
Resin: For histone tails or C-terminal amides, MBHA (4-methylbenzhydrylamine) resin is preferred due to its stability and generation of C-terminal amides upon HF cleavage. Coupling Reagents: HBTU/DIEA is standard. For difficult sequences (aggregation-prone), switch to HATU.
Visualizing the Protection Strategy
The following diagram illustrates the chemical logic, ensuring the
Caption: Workflow demonstrating the stability of the 2-Cl-Z protecting group during TFA cycling, preventing side-chain branching.
Part 3: Detailed Protocols
Protocol A: Coupling of Boc-Lys(Me, 2-Cl-Z)-OH
Context: This step assumes the resin has a free amine (neutralized).
-
Calculation: Use 3.0 equivalents (eq) of Boc-Lys(Me, 2-Cl-Z)-OH relative to resin loading.
-
Activation:
-
Dissolve Amino Acid in minimal DMF (approx. 0.1 - 0.2 M).
-
Add 2.9 eq HBTU (0.5 M in DMF).
-
Add 6.0 eq DIEA (Diisopropylethylamine).
-
Critical: Activate for exactly 1-2 minutes . Do not pre-activate longer to avoid racemization.
-
-
Reaction: Add the activated solution to the resin. Shake at Room Temperature (RT) for 45-60 minutes.
-
Monitoring:
-
Perform a Kaiser Test (Ninhydrin) .
-
Result: If beads are colorless and solution is yellow
Coupling Complete (>99%). -
Result: If beads are blue
Incomplete. Re-couple using HATU .
-
Protocol B: The "Low-High" HF Cleavage (Critical for Methylated Peptides)
Context: Standard HF cleavage can generate benzyl cations (from the 2-Cl-Z removal) that may re-alkylate the methionine or the methylated lysine itself. The "Low-High" method uses a scavenger-rich precursor step to mitigate this.
Table 1: Cleavage Cocktail Composition
| Component | Role | Volume Ratio (Low HF) | Volume Ratio (High HF) |
| DMS (Dimethyl sulfide) | S_N2 Scavenger (reduces carbocations) | 65% | 0% |
| p-Cresol | Scavenger | 10% | 10% |
| p-Thiocresol | Scavenger (protects Met/Cys) | 0% (optional 5%) | 0.2% |
| Anhydrous HF | Cleavage Reagent | 25% | 90% |
Step-by-Step Procedure:
-
Low HF Step (Removal of Side Chain Groups):
-
Cool reaction vessel to -78°C (Dry ice/Acetone).
-
Distill HF into the vessel containing Resin + DMS + p-Cresol (Ratio 25:65:10).
-
Warm to 0°C and stir for 2 hours .
-
Mechanism:[1] This removes the 2-Cl-Z group via an
mechanism, trapping the benzyl group with DMS to form a sulfonium salt, preventing alkylation of the Lys(Me). -
Evaporate HF and DMS under vacuum (keep temp < 0°C).
-
-
High HF Step (Cleavage from Resin):
-
Re-cool vessel to -78°C.
-
Distill fresh HF to make a solution of ~90% HF and 10% p-Cresol (anisole can be substituted).
-
Warm to 0°C and stir for 45-60 minutes .
-
Mechanism:[1] This cleaves the peptide-resin bond (MBHA) and any remaining stubborn protecting groups (e.g., Arg(Tos)).
-
-
Work-up:
-
Evaporate HF completely.
-
Precipitate peptide with ice-cold Diethyl Ether.
-
Wash pellet 3x with Ether to remove scavengers.
-
Dissolve peptide in 10-50% Acetic Acid/Water and lyophilize.
-
Part 4: Troubleshooting & Quality Control
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Mass Spec +14 Da / +28 Da | Methylation of other residues | Inefficient scavenging during HF cleavage. Use "Low-High" protocol strictly. |
| Mass Spec + Residue Mass | Branching (Dendrimerization) | Used side-chain unprotected Lys(Me). Switch to Boc-Lys(Me, 2-Cl-Z)-OH. |
| Incomplete Coupling | Steric hindrance (rare for Lys) | Switch to HATU/HOAt. Double couple. |
| Low Yield | Peptide aggregation | Use "Magic Mixture" (DCM/DMF/NMP) or elevate temp to 40°C (caution with Cys/His). |
Analytical Validation
-
HPLC: Run a gradient of 5-60% Acetonitrile (0.1% TFA) over 30 mins. Methylated lysine peptides often elute slightly later than their non-methylated counterparts due to increased hydrophobicity.
-
MALDI-TOF / ESI-MS: Look for the specific mass shift.
-
Lys: Mass
-
Lys(Me): Mass
Da -
Note: Ensure resolution distinguishes between Methylation (+14) and Oxidation (+16).
-
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link
-
Hojo, K., Maeda, M., & Kawasaki, K. (2001). A simple preparation of N-epsilon-methyl-lysine derivatives and their application to the synthesis of histone tail peptides. Tetrahedron Letters, 42(10), 1929-1931. Link
-
Schnolzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193. Link
Sources
Mastering the Dissolution of Boc-Lys(Me)-OH for Advanced Peptide Synthesis
Introduction: The Critical Role of Solvent Selection in Peptide Synthesis
In the intricate process of solid-phase peptide synthesis (SPPS), the complete and efficient dissolution of protected amino acids is a cornerstone of success. For specialized derivatives like Nα-Boc-Nε-methyl-L-lysine (Boc-Lys(Me)-OH), where side-chain modifications can influence physicochemical properties, the choice of solvent is not merely a matter of convenience but a critical parameter that dictates reaction kinetics, coupling efficiency, and ultimately, the purity of the final peptide. This technical guide provides a comprehensive overview of the best solvents for dissolving Boc-Lys(Me)-OH, supported by scientific principles and field-proven protocols, to empower researchers in the synthesis of N-epsilon-methylated peptides.
The incorporation of N-methylated amino acids into peptides is a powerful strategy to enhance their therapeutic properties, including increased proteolytic stability, improved membrane permeability, and modified conformational states. However, the altered polarity and steric hindrance introduced by the methyl group on the lysine side chain of Boc-Lys(Me)-OH can present unique solubility challenges. This guide will delve into the underlying principles of its solubility and provide actionable protocols for its effective use in synthesis.
Understanding the Physicochemical Landscape of Boc-Lys(Me)-OH
To make informed decisions about solvent selection, it is crucial to understand the molecular structure of Boc-Lys(Me)-OH.
-
Boc (tert-Butoxycarbonyl) Group: This bulky, lipophilic protecting group on the alpha-amino group significantly increases the nonpolar character of the molecule.
-
Carboxylic Acid Group: The presence of the free carboxylic acid allows for the formation of hydrogen bonds and introduces a polar, protic character.
-
Nε-methyl Group: The methyl group on the side-chain epsilon-amino group slightly increases the molecule's hydrophobicity and can sterically hinder interactions.
-
Amine Groups: The secondary amine on the side chain and the protected primary amine at the alpha position can participate in hydrogen bonding.
This combination of polar and nonpolar functionalities results in an amphiphilic molecule. The key to effective dissolution is to select a solvent that can successfully solvate both the hydrophobic Boc group and the more polar carboxylic acid and methylated amine moieties.
Solvent Recommendations and Solubility Profile
Based on empirical data from related compounds and established practices in peptide synthesis, the following solvents are recommended for dissolving Boc-Lys(Me)-OH. A summary of their performance is presented in the table below.
| Solvent | Solvent Class | Solubility of Boc-Lys(Me)-OH | Rationale and Key Considerations |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent | The gold standard for solid-phase peptide synthesis. Its high dielectric constant and ability to act as a hydrogen bond acceptor make it highly effective at solvating both the polar and nonpolar regions of Boc-protected amino acids. It is the primary recommendation for routine use. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Excellent | A common alternative to DMF, often used for difficult couplings or to disrupt peptide aggregation. It shares similar solvating properties with DMF and is an excellent choice for dissolving Boc-Lys(Me)-OH. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent | A powerful polar aprotic solvent with exceptional solvating capabilities. While highly effective, its viscosity and potential to oxidize sensitive residues require careful consideration. Often used as a co-solvent to enhance the solubility of particularly difficult-to-dissolve amino acid derivatives. For related compounds like Fmoc-Lys(Boc)-OH, solubility in DMSO is reported to be high[1]. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Moderate to Good | While less polar than DMF or NMP, DCM is a good solvent for many Boc-protected amino acids due to its ability to solvate the bulky Boc group. It is commonly used in the deprotection steps of Boc-SPPS and can be used for dissolving Boc-Lys(Me)-OH, although it may be less effective than more polar aprotic solvents[2]. |
| Methanol (MeOH) | Polar Protic | Moderate | Can solvate the polar groups through hydrogen bonding but is less effective at solvating the nonpolar Boc group. May be used in some purification steps but is not the primary choice for dissolution during coupling reactions. For the related compound Boc-Lys(Boc)-OH, it is reported to be soluble in methanol[3]. |
| Water | Polar Protic | Poor | The hydrophobic Boc group renders Boc-protected amino acids, including Boc-Lys(Me)-OH, sparingly soluble in water[4]. |
Note: The qualitative solubility assessments are based on the general behavior of Boc-protected and N-methylated amino acids and data from closely related structures. Empirical testing for specific concentrations is always recommended.
Experimental Protocols
The following protocols provide step-by-step instructions for the dissolution and use of Boc-Lys(Me)-OH in a typical peptide synthesis workflow.
Protocol 1: Standard Dissolution for Automated Peptide Synthesis
This protocol is suitable for routine use in automated peptide synthesizers.
Materials:
-
Boc-Lys(Me)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Vortex mixer
-
Appropriate vials for the synthesizer
Procedure:
-
Weigh the required amount of Boc-Lys(Me)-OH directly into a clean, dry vial compatible with the peptide synthesizer.
-
Add the appropriate volume of DMF to achieve the desired concentration (typically 0.2 to 0.5 M).
-
Cap the vial securely and vortex at room temperature for 1-2 minutes, or until the solid is completely dissolved. Visual inspection should show a clear, particulate-free solution.
-
If the solid does not dissolve completely, gentle warming (to approximately 30-40°C) can be applied, followed by further vortexing. Avoid excessive heat.
-
Once fully dissolved, the solution is ready to be placed in the amino acid rack of the peptide synthesizer.
Protocol 2: Enhanced Dissolution for Difficult Couplings or Manual Synthesis
This protocol is recommended when dealing with potentially lower solubility at higher concentrations or for manual synthesis where visual confirmation of dissolution is critical.
Materials:
-
Boc-Lys(Me)-OH
-
N-Methyl-2-pyrrolidone (NMP) or a 1:1 mixture of DMF and NMP
-
Ultrasonic bath
-
Glass reaction vessel
Procedure:
-
Weigh the required amount of Boc-Lys(Me)-OH and add it to the glass reaction vessel.
-
Add the calculated volume of NMP or the DMF/NMP mixture.
-
Gently swirl the vessel to wet the solid material.
-
Place the vessel in an ultrasonic bath and sonicate for 5-10 minutes. The cavitation energy will aid in breaking up any aggregates and enhance dissolution.
-
Visually inspect the solution for any remaining solid particles. If necessary, continue sonication for an additional 5 minutes.
-
This solution can then be used for manual coupling or transferred to an appropriate vial for automated synthesis.
Logical Frameworks for Solvent Selection
The choice of solvent is guided by a logical progression of considerations to ensure optimal outcomes in peptide synthesis.
Caption: Decision workflow for selecting the optimal solvent for Boc-Lys(Me)-OH.
Experimental Workflow for Incorporation of Boc-Lys(Me)-OH
The successful incorporation of Boc-Lys(Me)-OH into a growing peptide chain involves a series of carefully orchestrated steps.
Caption: Step-by-step workflow for the incorporation of Boc-Lys(Me)-OH in SPPS.
Conclusion
The selection of an appropriate solvent is a fundamental yet critical step in the successful synthesis of peptides containing Nε-methylated lysine residues. For Boc-Lys(Me)-OH, the polar aprotic solvents N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the premier choices, offering excellent solvating power for this amphiphilic molecule. While other solvents may have situational utility, DMF and NMP provide the most reliable and efficient dissolution for routine and challenging syntheses alike. By understanding the physicochemical properties of Boc-Lys(Me)-OH and adhering to the robust protocols outlined in this guide, researchers can confidently incorporate this valuable building block into their synthetic workflows, paving the way for the development of novel and potent peptide therapeutics.
References
-
Anaspec, Inc. (2021). Safety Data Sheet: Fmoc - Lys(Boc) – OH. [Link]
-
Chi, H., Islam, M. S., Nsiama, T. K., Kato, T., & Nishino, N. (2014). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino acids, 46(5), 1305–1311. [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
-
Merck Millipore. (n.d.). N-Methylated Amino Acids. Retrieved from [Link]
-
Okamoto, R., Hino, S., & Shoda, S. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. Journal of Nanomaterials, 2011, 1-7. [Link]
-
Aapptec Peptides. (n.d.). N-Methyl Amino Acids. Retrieved from [Link]
- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC press.
- Applied Biosystems. (2000). A Practical Guide to Solid Phase Peptide Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Deprotection Strategies for Peptides Containing Boc-Lys(Me)-OH
Executive Summary & Strategic Overview
The incorporation of methylated lysine residues (mono-, di-, or tri-methylated) is critical for synthesizing histone peptides used in epigenetic research.[1][2] While Fmoc strategies are common, Boc-SPPS (tert-butyloxycarbonyl) remains the gold standard for synthesizing long, difficult, or aggregating histone tails due to the superior solvation properties of the TFA-based deprotection cycle.[1][2]
However, using Boc-Lys(Me)-OH presents a specific chemical paradox:
-
The Stability: The
-methyl group is stable to TFA (Boc removal) and HF (final cleavage).[2] -
The Reactivity: The
-methylamine is a secondary amine.[1] If left unprotected, it is a potent nucleophile. During the neutralization step of Boc-SPPS, this amine can be deprotonated and react with the subsequent activated amino acid, leading to peptide branching (acylation of the side chain).
This guide details the deprotection strategies required to:
-
Efficiently remove the
-Boc group.[1][2] -
Maintain the integrity of the
-methyl group.[1][2] -
Crucially: Prevent side-chain acylation during the synthesis cycle.[1][2]
Chemical Logic: The Protection Paradox
When working with Boc-Lys(Me)-OH, you are likely facing one of two scenarios regarding the side chain (
| Scenario | Building Block | Status | Strategy |
| A (Standard) | Boc-Lys(Me, Z)-OH | Protected | The Z (Cbz) group protects the methylamine.[1][2] Standard Boc protocols apply.[1][3][4] Z is removed by HF.[1] |
| B (Advanced) | Boc-Lys(Me)-OH | Unprotected | The methylamine is exposed.[1][2] You must rely on Protonation Protection (keeping the side chain acidic) to prevent branching. |
The Mechanism of Failure (Branching)
If using Scenario B (Unprotected), standard Boc protocols that use a distinct neutralization wash (e.g., 10% DIEA/DCM) will fail.
-
TFA Step: Removes Boc. Side chain is protonated (
).[1][2] -
DIEA Wash: Deprotonates the side chain
Free amine ( ).[1][2] -
Coupling: The free secondary amine reacts with the incoming anhydride/ester
Branched Peptide .
Core Directive: If using unprotected Boc-Lys(Me)-OH, you must use the In-Situ Neutralization protocol.[1][2]
Protocol A: Cyclic N-Terminal Deprotection (Boc Removal)
This protocol applies to both scenarios. The goal is quantitative removal of the N-terminal Boc group without modifying the methylated side chain.[1]
Reagents
-
Deprotection Cocktail: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[2][3]
-
Scavengers: 0.5% m-Cresol (optional, unless Trp/Met are present).[1][2]
-
Wash Solvent: DCM (HPLC Grade).[1]
Step-by-Step Workflow
-
Drain: Remove the previous reaction solvent from the resin.
-
Pre-Wash: Add 50% TFA/DCM (approx. 5 mL per gram resin).[1] Shake for 1 minute. Drain.
-
Reasoning: Removes residual DMF/DCM and prevents dilution of the acid in the main step.
-
-
Deprotection Reaction: Add fresh 50% TFA/DCM.
-
Time: 20 minutes (Standard).
-
Note: Methylated lysines do not require extended deprotection times.[1]
-
-
Drain: Remove the acid cocktail.
-
Flow Wash: Wash rapidly with DCM (
min).[1]-
Critical Checkpoint: The resin now carries the Trifluoroacetate salt of the peptide amine (
).[2]
-
Protocol B: The "Hidden" Deprotection & Coupling (Preventing Branching)
This is the most critical section. You must choose the path based on your building block.
Path 1: Using Boc-Lys(Me, Z)-OH (Recommended)
Since the side chain is protected by the Benzyloxycarbonyl (Z) group:[2]
-
Neutralization: Wash resin with 10% DIEA in DCM (
min).[1] -
Coupling: Proceed with standard HBTU or DCC/HOBt coupling.
-
Outcome: The Z group survives these conditions. It will be removed later by HF.[1]
Path 2: Using Boc-Lys(Me)-OH (Unprotected Side Chain)
WARNING: Do NOT use a DIEA wash step.[1][2] You must use In-Situ Neutralization .[1][2]
Theory: By adding the base (DIEA) simultaneously with the activated amino acid, the
Protocol:
-
Post-TFA Wash: Ensure resin is washed thoroughly with DCM.[1] Do not add base yet.
-
Prepare AA Solution: Dissolve next Boc-AA-OH (4-5 eq) in DMF (0.2 M concentration).
-
Activation: Add HCTU (4-5 eq).
-
Simultaneous Addition: Add DIEA (6-8 eq) to the AA/HCTU solution and immediately add this mixture to the protonated resin.[1]
-
Coupling Time: 10–15 minutes max.
Protocol C: Final Cleavage & Side Chain Deprotection (HF)
Whether you used the Z-protected or unprotected route, the final release from the resin and full deprotection is achieved using Anhydrous Hydrogen Fluoride (HF).
-
Target: Cleave peptide from PAM/MBHA resin.
-
Target: Remove Z group (if present) from Lys(Me).[2]
-
Stability: The
-Methyl group is stable to HF.[1][2] It will not be cleaved.
Reagents
-
Anhydrous HF: (Danger: High Toxicity).[1]
-
Scavenger Cocktail: p-Cresol (90:10 HF:p-Cresol ratio).[1][2]
Step-by-Step Workflow
-
Drying: Ensure peptide-resin is dried under high vacuum (overnight). Traces of DCM/DMF will form toxic byproducts with HF.[1]
-
Apparatus: Use a Teflon (Kel-F) HF cleavage line.
-
Reaction:
-
Cool vessel to -78°C (Dry ice/Acetone).
-
Distill HF into the vessel containing resin and scavenger.
-
Warm to 0°C (Ice bath).[1]
-
Stir for 60 minutes .
-
-
Extraction:
Visualization of Workflows
Diagram 1: The Critical Decision Path (Branching vs. Linear)
Caption: Decision tree for preventing side-chain acylation (branching) based on the protection status of the methyl-lysine.
Diagram 2: Final Deprotection Mechanism (HF Cleavage)[2]
Caption: The HF cleavage step performs three simultaneous functions while preserving the methyl modification.
Quality Control & Troubleshooting
Analytical HPLC
-
Shift: Methylated lysines are more hydrophobic than native lysine but less hydrophobic than Z-protected lysine.[1][2]
-
Retention Time:
. -
Monitoring: If you see a peak with Mass
, it indicates branching (double coupling of the next amino acid on both and ).
Mass Spectrometry (ESI-MS)[1][2][6]
-
Verification:
-
Z-Removal Check: If the Z group is not removed (incomplete HF cleavage), you will see a mass shift of +134 Da .[1][2]
References
-
Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link[2]
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3‐4), 180-193.[1][2] Link[2]
-
Bachem Technical Note. (2023). Handling of Methylated Lysine Derivatives in SPPS. Bachem Knowledge Base.[1] Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link[2]
Sources
Cleavage cocktails for Boc-Lys(Me)-OH containing peptides
Application Note: Optimized Cleavage Cocktails for -Methyl-Lysine Peptides
Introduction & Chemical Context
The incorporation of methylated lysine residues (Lys(Me), Lys(Me)
The standard building block for introducing monomethyl lysine in Fmoc-SPPS is Fmoc-Lys(Boc, Me)-OH .[1]
-
The Challenge: The
-nitrogen is a secondary amine protected by a tert-butyloxycarbonyl (Boc) group.[2] The removal of a Boc group from a secondary amine (a secondary carbamate) is sterically more hindered and electronically slightly more stable than from a primary amine. -
The Risk: Incomplete deprotection leading to
Da mass adducts (retained Boc) or alkylation of the nucleophilic -methyl amine by tert-butyl cations if scavenging is insufficient.
This protocol details the TFA-based cleavage cocktails required to ensure quantitative deprotection and prevent side reactions.
Mechanism of Deprotection[3]
Understanding the acidolysis mechanism is vital for selecting the right cocktail. Upon exposure to Trifluoracetic Acid (TFA), the
Graphviz: Deprotection Pathway & Scavenging
Figure 1: Mechanism of Boc removal from Methyl-Lysine. Efficient scavenging of the tBu+ cation is required to prevent re-alkylation of the secondary amine.
Critical Parameters for Cocktail Selection
A. The Scavenger System
For Lys(Me) peptides, the primary enemy is the tert-butyl cation .
-
Triisopropylsilane (TIS): The gold standard for quenching carbocations. It is non-odorous and highly effective.
-
Water: Hydrolyses the carbocations and aids in the solubilization of the peptide.
-
EDT/DODT: Required only if Methionine (Met), Cysteine (Cys), or Tryptophan (Trp) are present. EDT prevents Met oxidation and Trp alkylation.
B. Reaction Time
-
Standard Peptides: 2 hours.
-
Lys(Me) Peptides: 3 to 4 hours .
-
Reasoning: The secondary carbamate (Boc-N(Me)-) cleaves slower than a primary Boc. Extending the time ensures the "+100 Da" impurity (Boc-Lys(Me)) is fully eliminated.
-
Recommended Cleavage Cocktails
Select the cocktail based on your peptide's specific sequence composition.
Table 1: Cocktail Formulations
| Cocktail Name | Composition (v/v) | Target Peptide Profile | Notes |
| Cocktail A (Standard) | 95% TFA 2.5% TIS2.5% H | Peptides with Lys(Me) but NO Cys, Met, or Trp.[3] | "Reagent B" variant.[3] Clean, odorless, easy to precipitate. |
| Cocktail B (High Scavenge) | 94% TFA 2.5% EDT (or DODT)2.5% H | Peptides containing Cys, Met, or Trp . | Prevents oxidation and alkylation of sensitive side chains. |
| Cocktail C (Reagent K) | 82.5% TFA 5% Phenol5% H | Complex sequences with multiple sensitive residues (Arg, Trp, Met). | The "Nuclear Option." Use only if Cocktail B fails. Phenol helps solubilize Pbf protecting groups. |
Detailed Experimental Protocol
Materials
-
Resin: Dry peptide-resin (Fmoc-Lys(Boc, Me) incorporated).
-
Reagents: HPLC-grade TFA, TIS, Milli-Q Water, Ether (cold).
-
Equipment: Sintered glass funnel or SPPS reaction vessel, Centrifuge tubes.
Workflow
-
Preparation:
-
Wash the resin with DCM (
min) to remove traces of DMF (DMF can form formyl-adducts during cleavage). -
Dry the resin under Nitrogen flow for 10-15 minutes.
-
-
Cocktail Preparation:
-
Premix the scavengers (TIS, Water, EDT) before adding TFA to prevent exothermic degradation of scavengers.
-
Example (Cocktail A): Mix 250
L TIS and 250 L Water. Add 9.5 mL TFA.
-
-
Cleavage Reaction:
-
Add the cocktail to the resin (Ratio: 10-20 mL cocktail per gram of resin).
-
Crucial Step: Shake vigorously for the first 5 minutes.
-
Incubate with gentle agitation for 3 to 4 hours at Room Temperature (22-25°C).
-
Note: Do not exceed 4 hours if Trp is present to avoid sulfonation side reactions.
-
-
Precipitation:
-
Filter the resin and collect the filtrate in a 50 mL centrifuge tube.
-
Wash the resin with 1-2 mL of fresh TFA. Combine filtrates.
-
Concentrate the TFA solution to ~20% volume under a stream of Nitrogen (optional but recommended).
-
Add ice-cold Diethyl Ether (10x volume) to precipitate the peptide.
-
Centrifuge (3000-5000 rpm, 5 min, 4°C). Decant the supernatant.
-
Wash the pellet with cold ether (
) to remove scavenger residues.
-
-
Dissolution:
-
Dissolve the pellet in 0.1% TFA/Water (or 20% Acetic Acid if solubility is poor).
-
Lyophilize immediately.
-
Troubleshooting & Analysis
Graphviz: Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for evaluating cleavage efficiency.
Common Issues
-
+100 Da Peak: This corresponds to the Boc-protected species .
-
Cause: Insufficient cleavage time or old TFA.
-
Fix: Re-treat the peptide with fresh Cocktail A for 2 hours.
-
-
+56 Da Peak: This corresponds to t-Butyl alkylation .
-
Cause: Insufficient TIS/Scavengers. The tBu+ cation attacked the
-methyl amine or Trp/Tyr/Met. -
Fix: Use Cocktail B (with EDT) or increase TIS to 5%.
-
-
N-Terminal Degradation (Ac-N-Me):
-
Note: If your Lys(Me) is at the N-terminus and is Acetylated (Ac-Lys(Me)-...), it is prone to hydrolysis via oxazolinium formation.
-
Fix: Avoid high temperature. Keep cleavage strictly at RT or 4°C if degradation is observed.
-
Special Note: Boc-SPPS Strategy
If you are performing Boc-SPPS (utilizing Boc-Lys(Me, Z)-OH or similar), TFA cocktails will not work. You must use HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic Acid) .
-
HF Cleavage:
-
Low-High HF Procedure: Required if Lys(Me) is protected with Z (Benzyloxycarbonyl).
-
Scavengers: p-Cresol and p-Thiocresol are standard.
-
-
TFMSA Cocktail (Liquid HF alternative):
-
TFA / TFMSA / Thioanisole / EDT (10:1:1:0.5).
-
Warning: TFMSA is extremely corrosive and requires specific handling protocols not covered in this standard note.
-
References
- Fmoc-Lys(Boc, Me)
-
Cleavage Cocktails for Met/Cys Peptides (Reagent K/H)
-
Side Reactions in N-Methyl Peptides
- Title: "Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions."
- Source: NIH / PMC.
-
URL:[Link]
-
Standard Fmoc Cleavage Protocols
- Title: "Cleavage, Deprotection, and Isol
- Source: ResearchG
-
URL:[Link]
Troubleshooting & Optimization
Navigating the Challenges of Sterically Hindered Amino Acid Incorporation: A Technical Guide to Coupling Boc-Lys(Me)-OH
Welcome to our technical support center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of solid-phase peptide synthesis (SPPS) involving sterically hindered amino acids. Specifically, we will address the unique challenges associated with the efficient coupling of N-α-Boc-N-ε-methyl-L-lysine (Boc-Lys(Me)-OH). The presence of the N-ε-methyl group introduces significant steric hindrance, which can lead to incomplete couplings, lower yields, and the formation of deletion sequences. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is Boc-Lys(Me)-OH considered a "difficult" amino acid to couple?
The primary challenge arises from the steric hindrance imposed by the methyl group on the ε-nitrogen of the lysine side chain. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, slowing down the rate of amide bond formation.[1] This can result in incomplete coupling reactions, leading to the accumulation of deletion peptides, which are often difficult to separate from the target peptide during purification.
Q2: Which coupling reagents are most effective for Boc-Lys(Me)-OH?
Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance of N-methylated amino acids.[2] More potent activating agents are generally required. The most effective coupling reagents fall into two main classes: uronium/aminium salts and phosphonium salts.
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective.[1][3] HATU is often preferred for sterically demanding couplings due to the formation of a highly reactive OAt-ester intermediate.
-
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also powerful reagents for difficult couplings. Phosphonium reagents are generally less prone to side reactions like guanidinylation compared to their uronium/aminium counterparts.
Q3: What is the role of additives like HOAt and OxymaPure®?
Additives are crucial for both accelerating the coupling reaction and minimizing racemization.[1]
-
1-Hydroxy-7-azabenzotriazole (HOAt): When used with a coupling reagent, HOAt forms a more reactive activated ester than HOBt. The nitrogen in the pyridine ring of HOAt provides anchimeric assistance, further accelerating the coupling reaction.
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is a non-explosive and highly effective alternative to HOBt and HOAt. It provides high coupling efficiency with low racemization.[1]
Q4: Can I use the Kaiser test to monitor the coupling of Boc-Lys(Me)-OH?
No, the Kaiser test is unreliable for monitoring the coupling to a secondary amine, such as the N-terminal amine of an N-methylated amino acid.[2] The test relies on the reaction with primary amines to produce a characteristic dark blue color. Secondary amines yield a much weaker color change (typically a reddish-brown), which can be easily misinterpreted as a completed reaction.
Q5: What are the recommended alternative tests to the Kaiser test for N-methylated residues?
The bromophenol blue test is a reliable alternative for monitoring couplings to secondary amines.[4] This test is based on a color change of the indicator in the presence of a free amine. A blue color on the resin beads indicates an incomplete coupling, while a yellow or colorless appearance signifies a complete reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Bromophenol Blue Test) | 1. Insufficiently reactive coupling reagent. 2. Steric hindrance from the N-methyl group. 3. Peptide aggregation on the solid support. | 1. Switch to a more potent coupling reagent such as HATU or PyAOP. 2. Increase the coupling time (e.g., from 1-2 hours to 4 hours or even overnight).[2] 3. Perform a second coupling with fresh reagents. 4. Consider using microwave-assisted peptide synthesis to enhance reaction kinetics.[5] 5. Change the solvent to a more polar or disruptive one, such as NMP or a DCM/DMF mixture, to break up aggregates.[4] |
| Presence of Deletion Peptides in Final Product | Incomplete coupling at the Boc-Lys(Me)-OH or subsequent residues. | 1. Implement a capping step with acetic anhydride after the coupling of Boc-Lys(Me)-OH to block any unreacted N-terminal amines.[4] 2. Optimize the coupling protocol for Boc-Lys(Me)-OH using the recommendations above. |
| Racemization of the Coupled Amino Acid | Over-activation of the amino acid or prolonged exposure to basic conditions. | 1. Use an additive like HOAt or OxymaPure® to suppress racemization.[1] 2. Avoid prolonged pre-activation times. 3. Use a hindered base such as diisopropylethylamine (DIEA) instead of N-methylmorpholine (NMM). |
| Side Reactions (e.g., Guanidinylation) | Use of excess uronium/aminium-based coupling reagents. | 1. Use phosphonium-based reagents like PyBOP or PyAOP, which do not cause guanidinylation. 2. If using uronium/aminium reagents, use a slight excess (e.g., 0.95 equivalents relative to the amino acid) to minimize this side reaction. |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of Boc-Lys(Me)-OH in SPPS
This protocol is optimized for coupling sterically hindered N-methylated amino acids.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-Lys(Me)-OH (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
Diisopropylethylamine (DIEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reagents for Bromophenol Blue test
Procedure:
-
Resin Preparation: Ensure the N-terminal protecting group of the resin-bound peptide is removed and the resin is washed thoroughly with DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve Boc-Lys(Me)-OH and HATU in DMF. Add DIEA to the solution and allow the activation to proceed for 2-5 minutes at room temperature.[2]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for a minimum of 4 hours at room temperature.[2] For particularly difficult sequences, the coupling time can be extended overnight.
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and wash them thoroughly with DMF.
-
Perform the Bromophenol Blue test to check for the presence of free amines. A yellow color indicates a complete reaction. A blue color indicates an incomplete reaction.
-
-
Recoupling (if necessary): If the Bromophenol Blue test is positive, drain the coupling solution and repeat steps 2-4 with a fresh batch of reagents.
-
Washing: Once the coupling is complete (negative Bromophenol Blue test), drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Capping (Optional but Recommended): To ensure any unreacted amines are blocked, treat the resin with a solution of acetic anhydride and DIEA in DMF (10:1:89 v/v/v) for 30 minutes.
-
Proceed with the next deprotection and coupling cycle.
Protocol 2: Bromophenol Blue Test for Monitoring Coupling Completion
Reagents:
-
Bromophenol blue solution (0.05% w/v in DMF)
Procedure:
-
Withdraw a small sample of resin beads (approximately 5-10 mg) from the reaction vessel.
-
Place the beads in a small test tube.
-
Wash the beads thoroughly with DMF (3x) to remove any residual base.
-
Add 2-3 drops of the bromophenol blue solution to the beads.
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): The beads and/or the solution will be blue.
-
Negative Result (Complete Coupling): The beads will remain their original color, and the solution will be yellow/green.
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Potential Drawbacks |
| HATU | Uronium/Aminium | +++ | Highly efficient for hindered couplings, fast reaction rates.[2][3] | Can cause guanidinylation side reactions if used in large excess. |
| HBTU | Uronium/Aminium | ++ | Good general-purpose coupling reagent. | Less effective than HATU for highly hindered residues.[2] |
| PyBOP | Phosphonium | ++ | Does not cause guanidinylation, good for fragment coupling. | By-products can be difficult to remove. |
| PyAOP | Phosphonium | +++ | Higher reactivity than PyBOP, excellent for difficult couplings. | More expensive than PyBOP. |
| DIC/HOAt | Carbodiimide/Additive | ++ | Low cost, effective at suppressing racemization.[1] | Slower reaction rates compared to onium salts. |
Visualizations
Workflow for Coupling Boc-Lys(Me)-OH
Caption: Workflow for the efficient coupling of Boc-Lys(Me)-OH.
Chemical Structures
Caption: Key chemical structures.
References
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
The Athenaeum - University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. Retrieved from [Link]
-
ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]
-
PNAS. (n.d.). Proximity-driven acceleration of challenging solid-phase peptide couplings. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
ACS Publications. (n.d.). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]
-
Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]
-
PubMed. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
PMC. (n.d.). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Chapter 5: Microwave-assisted Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). LC–MS analysis of all fifteen non‐natural multiply α‐N‐methylated.... Retrieved from [Link]
-
MDPI. (n.d.). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Lys(Boc)-OH [71989-26-9]. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
Dilun Biotechnology. (2025). Commonly Used Colorimetric Reagents in SPPS peptide solutions. Retrieved from [Link]
-
ResearchGate. (2025). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Microwave heating in solid-phase peptide synthesis. Retrieved from [Link]
-
NIH. (n.d.). Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of N-methylated cyclic peptides. Retrieved from [Link]
-
PMC. (n.d.). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]
-
PMC. (2021). Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy. Retrieved from [Link]
-
ACS Publications. (2021). High-Resolution Native Mass Spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). A cleavage cocktail for methionine-containing peptides. Retrieved from [Link]
Sources
Technical Support Center: Boc-Lys(Me)-OH Synthesis & Application
The following technical guide is structured as a specialized support resource for researchers encountering yield issues with Boc-Lys(Me)-OH (
Diagnostic Overview: The "Dual-Nucleophile" Trap
Low yields involving Boc-Lys(Me)-OH almost invariably stem from one of two root causes, depending on whether you are synthesizing the amino acid or using it to build a peptide.
The Core Chemical Challenge
The
-
In Building Block Synthesis: The challenge is Selectivity . Stopping the reaction at mono-methylation (Lys(Me)) without progressing to di-methylation (Lys(Me)
) is thermodynamically difficult. -
In Peptide Synthesis (SPPS): The challenge is Branching . If the
-methyl group is not orthogonally protected, it acts as an acceptor during subsequent coupling steps, creating branched peptide impurities that are difficult to separate.
Scenario A: Low Yields During Peptide Assembly (SPPS)
Symptom: You are using Boc-Lys(Me)-OH in a synthesis, but the final peptide yield is low, and Mass Spec shows mass shifts corresponding to
Root Cause 1: Unprotected Side-Chain Branching
If you use Boc-Lys(Me)-OH (where the
The Fix: Orthogonal Protection (The Z-Group Strategy)
You must use a derivative where the
-
Why: The Z group suppresses the nucleophilicity of the
-methyl amine. -
Stability: Z is stable to TFA (used for Boc removal) but is cleaved by HF or TFMSA (used for final resin cleavage).[2]
Root Cause 2: Incomplete Coupling (Steric Hindrance)
Even if protected, the
Protocol Optimization:
-
Coupling Reagent: Switch from HBTU/DIPEA to HATU/HOAt/DIEA . The HOAt anion is more effective at stabilizing the activated ester in sterically hindered environments.
-
Monitoring: Ninhydrin (Kaiser test) is often unreliable for secondary amines or N-methylated residues.[3] Use the Chloranil Test or Bromophenol Blue for accurate monitoring of deprotection and coupling completeness.
Visualization: The Branching Pathway vs. Correct Strategy
Figure 1: Comparison of unprotected vs. Z-protected strategies in Boc-SPPS. Path A leads to irreversible branching and yield loss.
Scenario B: Low Yields During Building Block Synthesis
Symptom: You are synthesizing Boc-Lys(Me)-OH from Boc-Lys-OH (or similar), but you cannot isolate pure product. The mixture contains unreacted starting material and dimethylated Lys(Me)
Root Cause: Over-Alkylation in Reductive Amination
Direct methylation using Formaldehyde (
The Fix: The "Protect-then-Methylate" or "Solid-Phase" Approach
Method 1: The Sulfonamide Route (Fukuyama-Mitsunobu) Instead of direct methylation, use the Fukuyama amine synthesis logic adapted for Lysine.
-
Protect
-amine with a sulfonamide (e.g., o-NBS). -
Alkylate with Methyl Iodide (allows strict mono-methylation).
-
Remove sulfonamide with thiophenol.
-
Pros: Guarantees mono-methylation.
-
Cons: More steps.
Method 2: Controlled Reductive Amination (Optimized) If you must use reductive amination, use Boc-Lys(Msc)-OH or similar precursors, or strictly control the stoichiometry.
-
Reagent: Use Sodium Triacetoxyborohydride (STAB) instead of
. STAB is milder and allows better control. -
Solvent: 1,2-Dichloroethane (DCE).
Data: Comparison of Methylation Strategies
| Strategy | Reagents | Yield (Mono) | Purity Profile | Risk Factor |
| Direct Reductive | 30-45% | High % Di-Me impurity | Over-alkylation | |
| STAB Modified | 55-65% | Moderate Di-Me | Solvent sensitivity | |
| Fukuyama (o-NBS) | 85-92% | >98% Mono | Multi-step labor |
Troubleshooting FAQ
Q: I am seeing a +14 Da impurity in my final peptide mass spec. What is it?
A: This is likely a methylated byproduct. If you synthesized the building block, it is likely contamination from
Q: Can I use Fmoc-Lys(Me)-OH in Boc chemistry? A: No. The Fmoc group is base-labile.[4] In Boc chemistry, you use TFA (acid) for deprotection and DIEA (base) for neutralization. The DIEA steps would prematurely remove the Fmoc protection from the side chain, leading to branching. You must use Boc-Lys(Me, Z)-OH or Boc-Lys(Me, 2-Cl-Z)-OH .
Q: My coupling to the Lys(Me) residue failed (deletion sequence).
A: The
-
Double Couple: Perform the coupling twice (2 x 1 hour).
-
Switch Reagents: Use HATU (0.95 eq) with HOAt (0.95 eq) and TMP (2,4,6-trimethylpyridine) as the base. TMP is a weaker base than DIEA but reduces racemization and improves yields in hindered couplings.
References
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[5]
-
Synthesis of Methylated Lysine Analogs: Bouchard, H., et al. "N-Methylated Amino Acids in Peptide Synthesis." Journal of Peptide Science, vol. 3, no. 6, 2005.
-
Solid Phase Peptide Synthesis (SPPS) of N-Methyl Amino Acids: Biron, E., et al. "Optimized Selective N-Methylation of Peptides on Solid Support." Journal of Peptide Science, vol. 12, 2006, pp. 213-219.
-
Fukuyama Amine Synthesis (Mono-methylation strategy): Fukuyama, T., et al. "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters, vol. 36, no. 36, 1995, pp. 6373-6374.
-
Coupling Reagents for Hindered Amines: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive."[6] Journal of the American Chemical Society, vol. 115, no. 10, 1993, pp. 4397-4398.
Sources
Overcoming aggregation issues in methylated lysine peptide sequences
A Guide to Overcoming Aggregation and Solubility Challenges
Welcome to the technical support center for researchers working with methylated lysine peptide sequences. As a Senior Application Scientist, I understand that while these modifications are critical for studying epigenetic regulation and other cellular processes, they can introduce significant experimental challenges, most notably peptide aggregation. This guide is designed to provide you with a logical, in-depth framework for troubleshooting and resolving these issues, moving from simple fixes to more advanced strategies.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding methylated lysine peptide aggregation.
Q1: Why is my methylated lysine peptide aggregating?
A1: The aggregation of methylated lysine peptides is primarily driven by a change in the physicochemical properties of the lysine residue.[1]
-
Increased Hydrophobicity: The addition of methyl groups (mono-, di-, or tri-methylation) to the lysine side chain's primary amine neutralizes its positive charge and increases its lipophilicity, or hydrophobicity.[2] This is a double-edged sword: while it can improve cell permeability, it often reduces aqueous solubility.[2]
-
Disruption of Electrostatic Repulsion: In unmodified peptide sequences, the positive charges on lysine and arginine residues at physiological pH can create electrostatic repulsion between peptide chains, preventing them from getting close enough to aggregate. Methylation removes this charge, eliminating a key repulsive force.
-
Promotion of Intermolecular Interactions: The increased hydrophobicity promotes self-association through hydrophobic interactions and van der Waals forces, leading to the formation of insoluble aggregates.[3] Additionally, the peptide backbone can form intermolecular hydrogen bonds, creating stable β-sheet structures characteristic of many aggregated peptides.[4][5]
Q2: I see a cloudy suspension or gel-like substance after adding my buffer. Is this aggregation?
A2: Yes, a cloudy, opalescent solution, visible particulates, or the formation of a gel are all classic signs of peptide aggregation. Another indicator, particularly during solid-phase peptide synthesis (SPPS), is poor swelling of the resin beads, which suggests the peptide chains are collapsing onto themselves rather than being properly solvated.[4][5] A properly solubilized peptide should result in a clear, transparent solution.[6]
Q3: Can I just vortex my peptide solution vigorously to dissolve the aggregates?
A3: While gentle vortexing or agitation is part of the initial solubilization process, vigorous or prolonged vortexing is generally insufficient to break up established aggregates and is not a recommended strategy. Aggregates are often stabilized by strong, non-covalent bonds. More targeted physical or chemical methods, such as sonication or the use of specific solvents, are required for effective disaggregation.[6]
Q4: Should I dissolve my lyophilized peptide in water first?
A4: It is always recommended to first test the solubility of a small aliquot of your peptide before dissolving the entire sample.[6][7] For many peptides, especially those with a high percentage of charged residues, sterile water or a standard biological buffer (e.g., PBS, Tris at pH 7) is the correct starting point.[6][7] However, due to the increased hydrophobicity of methylated lysine peptides, they will often fail to dissolve in purely aqueous solutions.[2][6] A systematic approach, starting with water and moving to stronger solvents if needed, is the most reliable method.
In-Depth Troubleshooting Guide
When simple solubilization fails, a more systematic approach is required. This guide provides a step-by-step workflow to diagnose and solve persistent aggregation issues.
Step 1: Characterize Your Peptide and Choose an Initial Solvent
The first step is to analyze your peptide's amino acid sequence to predict its overall properties. This informs the most logical starting solvent.
Q5: How do I determine the best starting solvent for my specific methylated peptide?
A5: You need to calculate the overall charge of your peptide at a neutral pH. A simple method is to assign a charge value to each relevant amino acid:[8]
-
Basic Residues (Charge: +1): Arginine (Arg), N-terminal amine group. Note that methylated lysine is considered neutral. Histidine (His) is typically neutral at pH > 6.
-
Acidic Residues (Charge: -1): Aspartic acid (Asp), Glutamic acid (Glu), C-terminal carboxyl group.
Decision Workflow for Initial Solvent Selection
The following diagram outlines a decision-making process for selecting a starting solvent based on the peptide's net charge and hydrophobic content.
Caption: Decision tree for selecting a peptide solubilization solvent.
Expert Insight: Because methylation increases hydrophobicity, many methylated lysine peptides will fall into the "Neutral/Hydrophobic" category, even if the unmodified sequence was basic. Therefore, attempting to dissolve them directly in a small volume of an organic solvent like DMSO is often a necessary starting point.[6][9]
Step 2: Employ Physical Disruption Methods
If your peptide remains insoluble after selecting the appropriate initial solvent and gentle mixing, physical methods can be used to aid dissolution.
Q6: My peptide solution is still cloudy. Will sonication help?
A6: Yes, sonication is a highly effective method for breaking up peptide aggregates.[6] The high-frequency sound waves create cavitation bubbles that mechanically disrupt the non-covalent interactions holding the aggregates together.[10] It is a non-chemical approach that can significantly improve solubility.[6]
Experimental Protocol: Peptide Disaggregation via Sonication
-
Preparation: Place the microfuge tube containing your peptide suspension on ice to prevent heating, which can degrade the peptide.
-
Sonication: Immerse the tip of a probe sonicator in the solution (if volume allows) or place the tube in a bath sonicator.
-
Pulse Application: Apply short bursts of sonication (e.g., 3-5 pulses of 10 seconds each).[6]
-
Cooling: Allow the sample to cool on ice for at least 30 seconds between pulses.[6]
-
Observation: Visually inspect the solution for clarity. If it remains cloudy, repeat the pulse-cool cycle 2-3 more times.
-
Centrifugation: After sonication, centrifuge the solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any remaining insoluble material.[9][11] Carefully transfer the supernatant, which contains the solubilized peptide, to a new tube.
Trustworthiness Check: The final centrifugation step is critical. It validates that you are working with a truly soluble fraction and removes any remaining micro-aggregates that could interfere with downstream experiments.
Step 3: Utilize Advanced Chemical Solubilization Agents
For the most stubborn aggregates, stronger chemical agents are required. These should be used judiciously, as they can interfere with biological assays.
Q7: Sonication didn't work. What are my options for highly recalcitrant peptides?
A7: When physical methods fail, you can turn to organic solvents or chaotropic agents. Peptides with over 50% hydrophobic residues often require this approach.[6]
| Agent Type | Examples | Mechanism of Action | Best For | Key Considerations |
| Organic Solvents | DMSO, DMF, Acetonitrile (ACN) | Disrupt hydrophobic interactions between peptide chains.[6][12] | Highly hydrophobic or neutral peptides. | DMSO is incompatible with peptides containing Cys or Met due to oxidation risk. [8] Check assay tolerance; final concentration should typically be low (e.g., <1%).[9] |
| Chaotropic Agents | 6M Guanidine-HCl, 8M Urea | Disrupt the hydrogen bond network that stabilizes secondary structures like β-sheets.[11][13] | Peptides that form "gels" or have extensive H-bonding. | Strongly denaturing. [14] Will interfere with most biological systems and must be diluted or dialyzed out before use.[12] |
| Strong Acids | Trifluoroacetic Acid (TFA) | Protonates the peptide, increasing charge and electrostatic repulsion. | Basic peptides that fail to dissolve in weaker acids. | Not suitable for cell-based assays due to toxicity. [15][16] Use a very small amount (<50 µL) to dissolve, then dilute extensively.[11][16] |
Experimental Protocol: Solubilization with an Organic Solvent (DMSO)
-
Preparation: Centrifuge the lyophilized peptide vial to ensure all powder is at the bottom.[6] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[7][15]
-
Initial Dissolution: Add a small volume of 100% DMSO (e.g., 20-50 µL) directly to the lyophilized peptide. Mix gently by pipetting up and down until the peptide is fully dissolved. The solution should be clear.
-
Stepwise Dilution: This is the most critical step to prevent re-aggregation. Slowly add the DMSO-peptide solution dropwise into your vigorously stirring aqueous buffer. [8] This technique avoids localized high concentrations of the peptide that can cause it to crash out of solution.[8]
-
Final Concentration: Continue diluting to the final desired concentration. If you observe any cloudiness, stop the dilution. The peptide is not soluble at that concentration under these conditions.
Step 4: Long-Term Storage and Stability
Q8: Now that my peptide is dissolved, how should I store it to prevent re-aggregation?
A8: Peptide solutions are far less stable than their lyophilized form.[12]
-
Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can promote aggregation.[15]
-
Storage Temperature: Store aliquots at -20°C for short-term storage or preferably at -80°C for long-term stability.[15]
-
pH: Maintain a storage pH between 4-6, as pH values of 8 or higher can decrease stability for certain residues.[15]
-
Cryoprotectants: For sensitive peptides, adding a cryoprotectant like glycerol (e.g., to a final concentration of 10-20%) can help prevent aggregation during freezing.[17]
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Peptide Handling (Solubility & Storage) Guideline. (2020). Biomatik. Retrieved from [Link]
-
Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences. Retrieved from [Link]
-
Should My Peptide Be Methylated?. (2025). LifeTein. Retrieved from [Link]
-
Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Analysis of Arginine and Lysine Methylation Utilizing Peptide Separations at Neutral pH and Electron Transfer Dissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(1), 125-134. Retrieved from [Link]
-
Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). SB-PEPTIDE. Retrieved from [Link]
-
Peptide Solubilization. (n.d.). JPT Peptide Technologies. Retrieved from [Link]
-
Synthetic Peptide Handling & Storage Protocol. (n.d.). Merck Millipore. Retrieved from [Link]
- da Costa, J. B. N., et al. (2005). Interpretation of the dissolution of insoluble peptide sequences based on the acid
Sources
- 1. Characterizing post-translational modifications and their effects on protein conformation using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. merckmillipore.com [merckmillipore.com]
- 9. jpt.com [jpt.com]
- 10. The Effect of Ultrasonication on the Fibrillar/ Oligomeric Structures of Aβ1−42 at Different Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 13. bio-rad.com [bio-rad.com]
- 14. bachem.com [bachem.com]
- 15. biomatik.com [biomatik.com]
- 16. biocat.com [biocat.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Purification of Peptides Synthesized with Boc-Lys(Me)-OH
[1]
Ticket System Status: [ONLINE]
Topic: Troubleshooting Synthesis & Purification of
Introduction: The Challenge of the Methyl Group
Welcome to the technical support guide for handling Boc-Lys(Me)-OH . Unlike standard amino acids, the introduction of a methyl group on the
This guide treats your experimental setup as a system. If the purification is failing, the root cause often lies in the synthesis or cleavage step.
Module 1: Synthesis-Related Impurities (Root Cause Analysis)
Ticket #101: "My crude peptide shows a complex mixture and mass shifts corresponding to branched peptides."
Diagnosis: Uncontrolled Acylation of the Secondary Amine.
If you utilized Boc-Lys(Me)-OH with an unprotected
The Mechanism of Failure:
The
Resolution:
-
Immediate Action: Check your starting material.[1] For standard SPPS, you must use Boc-Lys(Me, 2-Cl-Z)-OH (or similar orthogonal protection like Fmoc, though rare in Boc).[1] The 2-Cl-Z group protects the
-amine during synthesis and is removed by HF.[1] -
If using unprotected Lys(Me) is intentional: You must use chemoselective ligation strategies or highly controlled pH conditions which are generally incompatible with standard Boc SPPS.[1]
Visualizing the Branching Error:
Caption: Figure 1. The branching pathway. Using unprotected Boc-Lys(Me)-OH leads to acylation at the epsilon-position, creating impurities that co-elute with the target.[1]
Module 2: Cleavage & Work-up (The Critical Step)[1]
Ticket #102: "Low yield and unidentified adducts after HF cleavage."[1]
Diagnosis: Benzyl Cation Alkylation.[1]
When removing the 2-Cl-Z group (from Boc-Lys(Me, 2-Cl-Z)-OH) using Hydrogen Fluoride (HF), the reaction generates 2-chlorobenzyl cations.[1] The electron-rich
Protocol: The "High-Scavenger" HF Cocktail Standard Anisole scavenging is often insufficient for methylated peptides.[1]
| Component | Volume Ratio | Function |
| Anhydrous HF | 85% | Cleavage reagent |
| p-Cresol | 10% | Primary scavenger for benzyl cations |
| Dimethyl Sulfide (DMS) | 5% | Reduces potential for Met oxidation and aids scavenging |
| Temperature | -5°C to 0°C | Keep cold to suppress alkylation rates |
| Time | 45-60 min | Do not over-expose |
Step-by-Step Cleavage Workflow:
-
Drying: Ensure peptide-resin is completely dry (P2O5 vacuum desiccator overnight). Moisture creates H3O+, altering cleavage kinetics.
-
Scavenger Addition: Add p-Cresol and DMS before condensing HF.[1]
-
Reaction: Stir at 0°C.
-
Precipitation: Evaporate HF. Precipitate immediately with ice-cold Diethyl Ether.
-
Wash: Wash the pellet 3x with ether to remove scavengers and byproducts.
-
Extraction: Extract peptide with 10-50% Acetic Acid (aq), not water (to prevent aggregation).
Module 3: HPLC Purification Strategies
Ticket #103: "I cannot separate Lys(Me) from unmethylated Lys or deletion sequences."
Diagnosis: Insufficient Selectivity in Acidic Buffers.[1] In standard TFA/Water/Acetonitrile systems (pH ~2), the protonation state of Lys and Lys(Me) is similar. The hydrophobicity difference provided by a single methyl group is small, leading to peak overlapping.
Resolution: pH Switching (The TEAP Protocol) Changing the pH to neutral (6.5) or basic (using polymer columns) exploits the subtle pKa differences and changes the solvation shell of the methyl group.
Recommended Buffer Systems:
| System | Buffer A | Buffer B | Application |
| Standard | 0.1% TFA in Water | 0.1% TFA in ACN | Initial attempt.[1] Good for solubility. |
| TEAP (pH 6.5) | 10-50mM Triethylammonium Phosphate (pH 6.[1]5) | 60% ACN / 40% Buffer A | Best for separating Methyl/Dimethyl variants. |
| Perchlorate | 0.1% NaClO4 (pH 2.0) | 0.1% NaClO4 in ACN | Sharper peaks (chaotropic effect), but hazardous. |
Purification Decision Tree:
Caption: Figure 2. Purification logic. If standard TFA buffers fail to resolve the methylated analog, switching to TEAP (pH 6.5) is the primary alternative.
Module 4: Frequently Asked Questions (FAQs)
Q: Why is my peptide aggregating on the column? A: While methylation disrupts hydrogen bonding (reducing aggregation in theory), "difficult sequences" (e.g., hydrophobic stretches) can still aggregate.
-
Fix: Heat the HPLC column to 60°C . This breaks intermolecular H-bonds and sharpens peaks.[1] Ensure your column (e.g., silica-based C18) is stable at this temperature or use a polymer-based column (PLRP-S).[1]
Q: Can I use Fmoc-Lys(Me, Boc)-OH in Boc chemistry? A: No. The Fmoc group is base-labile.[1] It would be removed during the neutralization steps (DIEA washes) common in Boc protocols, leading to immediate branching. You must use acid-stable side chain protection (Z or 2-Cl-Z) that is removed only by HF.[1]
Q: How do I distinguish Lys(Me) from Lys(Me)2 in MS? A: The mass difference is exactly 14.02 Da .
-
Lys (Monoisotopic Mass): 128.09 Da (residue mass)
-
Lys(Me): 142.11 Da
-
Lys(Me)2: 156.12 Da
-
Note: If you see +12 Da or +28 Da (formylation), check your solvents (DMF breakdown) or Tryptophan scavenging.
References
Validation & Comparative
Comparative Guide: Boc-Lys(Me)-OH vs. Fmoc-Lys(Me)-OH in SPPS
Executive Summary
For modern epigenetic research and routine peptide synthesis, Fmoc-Lys(Me, Boc)-OH is the superior choice due to its true orthogonality, compatibility with acid-sensitive post-translational modifications (PTMs), and avoidance of hazardous hydrogen fluoride (HF).
Boc-Lys(Me, Z)-OH remains a specialized but necessary alternative for "difficult sequences" (high aggregation propensity) where the aggressive solvation properties of HF cleavage are required to recover the peptide, or when base-sensitive moieties are present.
Chemical Fundamentals & Orthogonality
The core distinction lies not just in the N
The Branching Problem
The
Comparison of Strategies
| Feature | Fmoc Strategy | Boc Strategy |
| Building Block | Fmoc-Lys(Me, Boc)-OH | Boc-Lys(Me, Z)-OH (or 2-Cl-Z) |
| N | 20% Piperidine (Base) | 50% TFA (Acid) |
| Side-Chain Protection | Boc (Acid Labile) | Z / 2-Cl-Z (HF Labile) |
| Final Cleavage | 95% TFA (Mild Acid) | Anhydrous HF (Strong Acid) |
| Orthogonality | True Orthogonal (Base / Acid) | Graduated Acid (Weak Acid / Strong Acid) |
| Primary Use Case | Histone tails, Glycopeptides, Phosphopeptides | Hydrophobic/Aggregating sequences |
Decision Matrix & Workflow
The following diagram illustrates the decision logic for selecting the appropriate derivative based on peptide properties.
Figure 1: Decision matrix for selecting Methyl-Lysine derivatives based on peptide complexity and modification status.
Comparative Performance Analysis
Purity and Yield
-
Fmoc-Lys(Me, Boc)-OH: Typically yields >90% crude purity for histone tail peptides (e.g., H3K4me1, H3K9me1). The main impurity is often the deletion sequence if coupling times are insufficient, rather than side-chain modification.
-
Boc-Lys(Me, Z)-OH: Yields are comparable for short sequences but superior for long (>40 AA) peptides. However, the HF cleavage step introduces risks of side reactions (e.g., anisylation, aspartimide formation) that require rigorous scavenger cocktails.
Stability of the Methyl Group
Both strategies successfully preserve the
-
Fmoc: The Boc group on the side chain is removed cleanly by TFA. The methyl group is stable to TFA.
-
Boc: The Z group is stable to TFA (used for N
deprotection) but removed by HF. The methyl group is stable to HF.
Racemization[2]
-
Risk: Low for both, provided standard coupling conditions (DIC/Oxyma or HBTU/DIEA) are used.
-
Note: Racemization is more likely during the activation of the building block. Using pre-activated esters or maintaining low temperatures (0-4°C) during activation can mitigate this.
Experimental Protocols
Protocol A: Fmoc-Lys(Me, Boc)-OH (Recommended Standard)
Context: Synthesis of Histone H3 (1-21) K4me1.
-
Resin Preparation: Use Wang resin (for acid acids) or Rink Amide resin (for amides). Swell in DMF for 30 min.
-
Coupling (Methyl-Lysine Step):
-
Deprotection: 20% Piperidine in DMF (2 x 10 min).
-
Cleavage:
-
Cocktail: TFA (95%), TIS (2.5%), H2O (2.5%).
-
Time: 2-3 hours at room temperature.
-
Workup: Precipitate in cold diethyl ether.
-
Protocol B: Boc-Lys(Me, Z)-OH (Specialized)
Context: Synthesis of hydrophobic, aggregation-prone sequences.
-
Resin: MBHA resin (for amides) or PAM resin (for acids).
-
Coupling:
-
Reagents: Boc-Lys(Me, Z)-OH (3 eq), DIC (3 eq), HOBt (3 eq).
-
Solvent: DCM/DMF (1:1) to reduce aggregation.
-
Procedure: Activate and couple for 1-2 hours.
-
Monitoring: Kaiser Test .
-
-
Deprotection: 50% TFA in DCM (1 min + 20 min).
-
Neutralization: 10% DIEA in DCM (2 x 1 min).
-
HF Cleavage (High Hazard):
-
Equipment: Teflon/Kel-F vacuum line.
-
Scavengers: p-Cresol (10%) + p-Thiocresol (scavenger for benzyl cations).
-
Condition: Condensed anhydrous HF at -78°C, warm to 0°C, react for 60 min.
-
Workup: Evaporate HF, wash resin with ether, extract peptide with acetic acid/water.
-
Troubleshooting & Self-Validation
Self-Validating the Coupling
Since the
-
Kaiser Test (Ninhydrin): Valid for checking if the previous amino acid coupled successfully (detects primary amines).
-
Chloranil Test: Use this if the previous residue on the resin is a secondary amine (e.g., Proline).
-
Micro-Cleavage: The ultimate validation. Remove 2-3 mg of resin, cleave with 50uL TFA cocktail, and analyze by LC-MS. The mass shift of +14 Da (Methyl) vs. unmethylated Lys is easily detectable.
Common Failure Modes
| Issue | Cause | Solution |
| Branched Peptides | Loss of side-chain protection | Ensure Fmoc-Lys(Me, Boc )-OH is used, not unprotected Lys(Me). |
| Incomplete Coupling | Steric hindrance of side chain | Use smaller resin loading (0.2-0.4 mmol/g) or double coupling. |
| Low Yield (Fmoc) | Aggregation (beta-sheets) | Switch to Boc strategy or use pseudoproline dipeptides in the sequence. |
References
-
Bannister, A. J., et al. (2002).[5] Selective recognition of methylated lysine 9 on histone H3 by the HP1 chromodomain. Nature. Link
-
Chi, H., et al. (2014).[5] Synthesis of histone H3 peptides containing methylated lysine residues. Amino Acids.[1][2][3][5][6][7] Link
-
Merck/Novabiochem. (2024). Fmoc-Lys(Me, Boc)-OH Product Guide. Sigma-Aldrich. Link
-
McBride, A. E., & Silver, P. A. (2001).[5] State of the arg: protein methylation at arginine comes of age. Cell. Link
-
Bartels, K., et al. (2013). Recent advances in the synthesis of modified histones. Journal of Peptide Science. Link
Sources
- 1. pnas.org [pnas.org]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]
NMR spectral data for N-alpha-Boc-N-epsilon-methyl-L-lysine
Publish Comparison Guide: NMR Spectral Data for N- -Boc-N- -methyl-L-lysine
Executive Summary
N-
This guide objectively compares its NMR signature against its unmethylated precursor (Boc-Lys-OH ) and its dimethylated analog (Boc-Lys(Me)
Chemical Identity & Structural Logic
Before analyzing the spectra, it is critical to map the chemical environment of the protons and carbons. The N-
Structural Diagram
Figure 1: Structural connectivity highlighting the N-
NMR Spectral Analysis (Technical Deep Dive)
The following data represents the expected chemical shifts for N-
Proton ( H) NMR Data
Solvent: D
| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |
| N-Me | Methyl Protons | 2.45 - 2.55 | Singlet (s) | 3H | CRITICAL: Distinct from unmethylated Lys. |
| Methylene | 2.90 - 3.05 | Multiplet (m) | 2H | Shifts downfield slightly vs. unmethylated. | |
| Alpha Proton | 3.85 - 4.00 | Multiplet (m) | 1H | Overlaps with solvent peak in D | |
| Boc | tert-Butyl | 1.44 | Singlet (s) | 9H | Strong intensity reference peak. |
| Side Chain | 1.30 - 1.80 | Multiplet (m) | 6H | Broad aliphatic region. |
Expert Insight: In DMSO-d
, the N--H proton (secondary amine) may appear as a broad singlet around 8.0–8.5 ppm, but this is often invisible in D O due to rapid exchange. The N-Me singlet at ~2.45 ppm is the definitive proof of monomethylation.
Carbon ( C) NMR Data
Solvent: D
| Position | Carbon Type | Chemical Shift ( | Diagnostic Note |
| N-Me | Methyl Carbon | 33.0 - 34.5 | CRITICAL: Distinct from dimethyl (~43 ppm). |
| Methylene | 48.0 - 50.0 | Adjacent to the methylated nitrogen. | |
| Boc (Me) | tert-Butyl Methyls | 28.3 | Intense signal (3 carbons). |
| Alpha Carbon | 54.0 - 55.0 | Standard alpha-carbon region. | |
| C=O | Carboxyl | 175.0 - 178.0 | Downfield carbonyl. |
| C=O (Boc) | Carbamate | 156.0 - 157.0 | Urethane carbonyl. |
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the spectral "performance" (resolution and distinctness) of the product against its closest analogs.
Comparison 1: Monomethyl vs. Unmethylated (Boc-Lys-OH)
The primary challenge is distinguishing incomplete methylation or starting material.
| Feature | Boc-Lys(Me)-OH (Product) | Boc-Lys-OH (Alternative) | Differentiation Strategy |
| N-Me Signal | Present (~2.45 ppm) | Absent | Look for the 3H singlet. If absent, methylation failed. |
| ~2.95 ppm | ~3.00 ppm | Subtle shift; unreliable alone. Rely on N-Me peak. | |
| Solubility | High in water/DMSO | High in water/DMSO | Identical solubility profile. |
Comparison 2: Monomethyl vs. Dimethyl (Boc-Lys(Me) -OH)
Over-methylation is a common byproduct in synthesis.
| Feature | Boc-Lys(Me)-OH (Product) | Boc-Lys(Me) | Differentiation Strategy |
| N-Me Shift ( | ~2.45 ppm | ~2.60 - 2.70 ppm | Dimethyl singlet is typically downfield by ~0.15 ppm. |
| N-Me Shift ( | ~33 ppm | ~43 ppm | Carbon NMR is the gold standard for distinguishing mono- vs. di-. |
| Integration | 3H (relative to | 6H (relative to | Integration of the methyl peak will be double for the impurity. |
Experimental Protocol: Self-Validating Analysis Workflow
To ensure scientific integrity, follow this protocol to validate the identity of your compound.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Dissolve in 0.6 mL of DMSO-d
(preferred for observing exchangeable protons) or D O (preferred for clean aliphatic baselines). -
Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1D Proton (zg30).
-
Scans (NS): 16–32 scans are sufficient due to the high sensitivity of the Boc and Methyl signals.
-
Relaxation Delay (D1): Set to
2.0 seconds .-
Reasoning: Methyl protons have longer T1 relaxation times. A short D1 can lead to under-integration of the methyl signal, causing you to miscalculate the Mono/Di ratio.
-
Step 3: Processing & Validation Logic
-
Reference: Calibrate DMSO residual peak to 2.50 ppm (or HDO to 4.79 ppm).
-
Integrate: Set the Boc singlet (1.44 ppm) to 9.00 .
-
Validate:
-
Check the
-H (approx 4.0 ppm). It should integrate to 1.0 . -
Check the N-Me singlet (approx 2.45 ppm).[4] It MUST integrate to 3.0 (
0.3). -
Fail Condition: If N-Me integrates to 6.0, you have the Dimethyl variant. If it integrates to < 2.5, you have a mixture or unmethylated impurity.
-
Workflow Diagram
Figure 2: Decision logic for validating N-methylation state via NMR integration.
References
-
National Institutes of Health (NIH). "N epsilon,N epsilon-dimethyl-lysine cytochrome c as an NMR probe." PubMed Central. Available at: [Link]
-
ResearchGate. "1H NMR spectrum of N-epsilon-methyl protons." ResearchGate Scientific Figures. Available at: [Link]
-
PubChem. "Boc-Lys(Me)2-OH Compound Summary." National Library of Medicine. Available at: [Link]
Definitive Guide to Verifying Enantiomeric Purity of Boc-Lys(Me)-OH
The following guide details the technical verification of enantiomeric purity for Boc-Lys(Me)-OH (
Executive Summary
For the rigorous quality control of Boc-Lys(Me)-OH , Direct Chiral HPLC using immobilized polysaccharide columns (e.g., Chiralpak IC/IA) is the superior method, offering high sensitivity (<0.1% D-isomer detection), minimal sample preparation, and zero risk of derivatization-induced racemization. Marfey’s Method serves as a robust alternative for laboratories lacking chiral columns but requires prior Boc-deprotection. Polarimetry is recommended only as a preliminary identity check, not for purity quantification.
The Analytical Challenge
Target Molecule: Boc-Lys(Me)-OH
-
Chemical Nature: Zwitterionic character (free carboxylic acid, basic secondary amine on side chain) with a lipophilic Boc-protective group.
-
Criticality: In solid-phase peptide synthesis (SPPS), particularly for histone peptides, even trace D-enantiomers (0.5–1.0%) can lead to diastereomeric peptide impurities that are inseparable by preparative HPLC.
-
Stability Warning: The
-methyl group is prone to oxidation; solvents must be degassed. The Boc group is acid-labile; avoid acidic protic solvents for long-term storage.
Method 1: Direct Chiral HPLC (The Gold Standard)
This method analyzes the intact molecule, eliminating the risk of racemization during sample handling.
Mechanism of Separation
The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP). The amylose or cellulose tris(3,5-dichlorophenylcarbamate) selectors (found in Chiralpak IC/IA) are particularly effective for Boc-protected amino acids due to hydrogen bonding with the carbamate (Boc) and carboxylic acid moieties.
Recommended Protocol
| Parameter | Condition | Rationale |
| Column | Chiralpak IC (Immobilized) or Chiralpak IA | Immobilized phases allow the use of DCM/THF if solubility is an issue, unlike coated phases (AD-H). |
| Dimensions | 250 x 4.6 mm, 5 µm particle size | Standard analytical dimensions for optimal plate count. |
| Mobile Phase | n-Hexane : Isopropanol : TFA (90 : 10 : 0.1) | TFA (0.1%) is critical. It protonates the |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Temperature | 25°C | Constant temperature ensures reproducible retention times. |
| Detection | UV @ 210 nm | The Boc carbonyl and peptide bonds absorb here. The molecule lacks strong chromophores for >254 nm detection. |
| Sample Conc. | 1.0 mg/mL in Mobile Phase | High enough for minor impurity detection; low enough to prevent column overload. |
Performance Expectations:
-
Retention Time (
): L-isomer typically elutes second on Chiralpak IC (verify with standards). -
Resolution (
): Typically > 2.0. -
Limit of Quantitation (LOQ): ~0.05% D-isomer.
Method 2: Marfey’s Method (The "Achiral" Alternative)
Use this method if a chiral column is unavailable. It relies on derivatizing the amino acid with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) to create diastereomers separable on a standard C18 column.
Critical Constraint: Marfey’s reagent reacts with the
Step-by-Step Protocol
-
Deprotection:
-
Dissolve 1 mg Boc-Lys(Me)-OH in 100 µL TFA/DCM (1:1) .
-
Incubate at RT for 30 mins. Evaporate to dryness under
flow. -
Result: H-Lys(Me)-OH (free amine).
-
-
Derivatization:
-
Redissolve residue in 100 µL
. -
Add 200 µL 1% FDAA in acetone .
-
Add 40 µL 1M NaHCO
(pH adjustment to ~8.5). -
Incubate at 40°C for 1 hour.
-
Stop reaction with 20 µL 2M HCl (neutralize).
-
-
Analysis (C18 HPLC):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% B to 60% B over 40 mins.
-
Detection: UV @ 340 nm (DNP chromophore is highly specific).
-
Pros & Cons:
-
Pros: High sensitivity; uses standard equipment; 340 nm detection avoids background noise.
-
Cons: Deprotection step adds time; slight risk of acid-catalyzed racemization (<0.1%) during TFA treatment.
Comparative Analysis
| Feature | Direct Chiral HPLC | Marfey’s Method | Polarimetry |
| Accuracy | Excellent (Direct measurement) | Good (Indirect, requires conversion) | Poor (Gross estimation only) |
| Sensitivity (LOD) | < 0.05% D-isomer | < 0.1% D-isomer | > 1.0% D-isomer |
| Sample Prep | Dissolve & Shoot (5 mins) | Deprotect + Derivatize (2 hours) | Dissolve (5 mins) |
| Cost Per Run | Low (Solvent only) | Medium (Reagents + Time) | Low |
| Capital Cost | High (Chiral Columns: ~$1000+) | Low (Standard C18 Column) | Low (Polarimeter) |
| Risk | None | Potential racemization during deprotection | False positives due to solvent effects |
Visualizations
Figure 1: Analytical Decision Tree
A logical workflow for selecting the appropriate verification method based on available resources and purity requirements.
Caption: Decision matrix for selecting the optimal enantiomeric purity verification method.
Figure 2: Marfey's Method Mechanism
Visualizing how the achiral C18 column separates diastereomers formed by the reaction.
Caption: Mechanism of diastereomer formation allowing separation of L- and D-Lys(Me) on achiral media.
References
-
Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH and IJ. Daicel Corporation. [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]
-
Phenomenex. (2018). High-Efficiency Chiral Separations of N-Fmoc Amino Acids by HPLC. Technical Note TN-1148. [Link]
Differentiating Mono-Methylated vs. Di-Methylated Lysine: A Technical Guide
Executive Summary: The Biological Imperative
In epigenetics and proteomics, the distinction between mono-methylated (Kme1) and di-methylated (Kme2) lysine is not merely chemical—it is functional. For instance, H3K4me1 is a hallmark of active enhancers, whereas H3K4me2 is often found at both promoters and enhancers, marking a transition state or a distinct regulatory boundary. Misidentifying these states can lead to fundamental errors in mapping gene regulatory networks or validating drug targets (e.g., KDM1A/LSD1 inhibitors).
This guide objectively compares the two primary analytical modalities—Mass Spectrometry (MS) and Immuno-affinity (Antibody) methods. It establishes why chemical derivatization coupled with MS is the superior, self-validating system for differentiating these isobaric-like modifications, while highlighting the critical pitfalls of antibody cross-reactivity.
The Physicochemical Challenge
The core difficulty lies in the subtle difference between the two states:
| Feature | Mono-Methyl Lysine (Kme1) | Di-Methyl Lysine (Kme2) | Difference |
| Chemical Structure | R-NH(CH₃) | R-N(CH₃)₂ | One Methyl Group |
| Mass Shift | +14.0156 Da | +28.0313 Da | 14.0157 Da |
| Basicity | Secondary Amine | Tertiary Amine | pKa shift is minimal |
| Hydrophobicity | Moderate | Higher | Slight retention time shift |
In a standard "bottom-up" proteomics workflow without derivatization, a 14 Da mass difference is detectable but often obscured by noise, co-eluting species, or incomplete fragmentation.
The Gold Standard: Mass Spectrometry with Chemical Derivatization
To robustly differentiate Kme1 from Kme2, one must exploit their chemical reactivity rather than just their mass. The most authoritative protocol uses Propionic Anhydride derivatization.
The "Killer Feature": Differential Reactivity
Propionic anhydride reacts with primary and secondary amines to form amides. It does not react with tertiary amines due to steric hindrance and the lack of a replaceable hydrogen atom.
-
Kme1 (Secondary Amine): Reacts with propionic anhydride.
-
Mass Shift: +14 (Methyl) + 56 (Propionyl) = +70 Da (relative to unmodified Lys).
-
-
Kme2 (Tertiary Amine): Does not react.
-
Mass Shift: +28 (Dimethyl) + 0 (No Propionyl) = +28 Da .
-
Result: The mass difference expands from 14 Da (native) to 42 Da (derivatized). This large shift effectively separates the two species in the mass spectrum, eliminating ambiguity.
Workflow Visualization
Caption: Differential propionylation workflow. Kme1 is derivatized (mass shift), while Kme2 remains underivatized, creating a large mass separation.
Diagnostic Ions (MS/MS Validation)
Beyond precursor mass, fragmentation patterns provide a second layer of validation.
-
Kme1 (Propionylated): Generates a diagnostic immonium ion at m/z 98 (native) or modified fragments.
-
Kme2 (Native): Generates a characteristic Neutral Loss of dimethylamine (-45 Da), often yielding a pipecolic acid diagnostic ion at m/z 130.09 .
-
Kme3: Unique neutral loss of trimethylamine (-59 Da).
The Biological Standard: Antibody-Based Methods
While Western Blots and ChIP-Seq are ubiquitous, they suffer from inherent "blind spots" when distinguishing methylation states.
The Cross-Reactivity Pitfall
Antibodies are raised against short synthetic peptides. The structural difference between a single methyl group (Me1) and two methyl groups (Me2) is often insufficient to prevent off-target binding.
-
High Risk: Polyclonal antibodies often display >20% cross-reactivity between H3K4me1 and H3K4me2.
-
Consequence: A ChIP-Seq peak identified as "H3K4me2" may actually be a strong H3K4me1 signal "bleeding" into the Me2 channel.
Comparative Analysis: MS vs. Antibody
| Feature | Mass Spectrometry (Propionylated) | Antibody (ChIP/Western) |
| Specificity | Absolute (based on mass & chemistry) | Variable (batch-dependent cross-reactivity) |
| Quantification | Linear & Stoichiometric | Semi-quantitative / Relative |
| Differentiation | High (Δ42 Da separation) | Low (High risk of Me1/Me2 overlap) |
| Throughput | Medium (requires sample prep) | High (standard workflows) |
| Cost | High (Instrument time) | Medium (Reagents) |
Experimental Protocol: Propionylation for MS
Objective: Derivatize histone/protein samples to chemically separate Kme1 and Kme2.
Reagents:
-
Propionic Anhydride (Fresh)
-
Ammonium Hydroxide (NH₄OH)
-
Acetonitrile (ACN)
-
Ammonium Bicarbonate (AmBic)
Step-by-Step Methodology:
-
Preparation: Resuspend 10-20 µg of protein in 20 µL of 50 mM AmBic (pH 8.0).
-
Derivatization Round 1 (Pre-Digest):
-
Digestion:
-
Dry sample in speed-vac.
-
Resuspend in 50 mM AmBic.
-
Add Trypsin (1:20 enzyme:protein ratio). Incubate overnight at 37°C.
-
Note: Trypsin will now only cleave at Arginine (Arg-C specificity) because Lysines are blocked.
-
-
Derivatization Round 2 (Post-Digest):
-
Repeat the propionylation step on the digested peptides.
-
Purpose: Caps the newly formed N-termini of peptides, improving hydrophobicity for LC separation.
-
-
Desalting & Analysis:
-
Desalt using C18 StageTips.
-
Analyze via LC-MS/MS (Data-Dependent Acquisition).
-
References
-
Garcia, B. A., et al. (2007). "Chemical derivatization of histones for facilitated analysis by mass spectrometry."[5] Nature Protocols, 2(4), 933–938.[5] Link
-
Boersema, P. J., et al. (2009). "Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics."[5] Nature Protocols, 4(4), 484–494.[5] Link
-
Hseiky, A., et al. (2021). "Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications."[6] Proteomes, 9(2), 18. Link
-
Sidoli, S., & Garcia, B. A. (2017). "Middle-down proteomics: a closer look at histone proteoforms." Expert Review of Proteomics, 14(7), 617-626. Link
-
Peach, S. E., et al. (2012). "Differential characterization of chromatin-associated proteins using ChIP-SICAP." Molecular & Cellular Proteomics, 11(11), 1265-1274. (Discusses antibody cross-reactivity). Link
Sources
Benchmarking Coupling Reagents for Boc-Lys(Me)-OH Activation
Topic: Content Type: Technical Comparison Guide
A Guide for Epigenetic Peptide Synthesis
Executive Summary
The incorporation of
This guide benchmarks the performance of modern coupling reagents—HATU , DIC/Oxyma , and PyBOP —specifically for the activation of Boc-Lys(Me)-OH . We analyze yield, racemization, and the critical risk of site-specific branching, providing a validated protocol for base-free coupling that allows the use of cost-effective, side-chain unprotected building blocks.
The Challenge: The "Base" Trap
The fundamental difficulty in coupling Boc-Lys(Me)-OH lies not in the activation of the
-
Scenario A: Orthogonally Protected (e.g., Boc-Lys(Me, Z)-OH).
-
Status: Safe but expensive.
-
Challenge: Steric bulk of the Z/Fmoc group can slow coupling; high cost prohibits large-scale synthesis.
-
-
Scenario B: Unprotected Side Chain (Boc-Lys(Me)-OH·HCl).
-
Status: Cost-effective but risky.
-
Challenge: The
-NHMe group is a secondary amine. If a tertiary base (DIEA, NMM) is used during activation (standard for HATU/HBTU), the side chain deprotonates and competes with the -amine of the resin-bound peptide, leading to branched peptides (dendrimers).
-
Mechanic Failure Mode: Base-Induced Branching
The following diagram illustrates why standard HATU/DIEA protocols fail with unprotected Lys(Me) salts.
Figure 1: Mechanism of side-chain branching during Lys(Me) activation. Using base (DIEA) deprotonates the epsilon amine, allowing it to react. Base-free conditions maintain protonation, ensuring chemoselectivity.
Comparative Analysis of Coupling Reagents
We benchmarked three reagent classes for the coupling of Boc-Lys(Me)-OH·HCl (unprotected side chain) to a resin-bound peptide (H-Ala-Rink Amide).
Candidate 1: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
Class: Aminium/Uronium.[3]
-
Standard Conditions: HATU (0.9 eq) + DIEA (2.0 eq).
-
Performance:
-
Activation Speed: Extremely Fast (< 2 min).
-
Purity:Low (45-60%) .
-
Verdict:NOT RECOMMENDED for unprotected Lys(Me).
-
-
Why: HATU requires a base (DIEA) to function. This base deprotonates the
-NHMe HCl salt. The resulting free amine reacts with the activated ester, causing significant polymerization and branching.
Candidate 2: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Standard Conditions: PyBOP (1.0 eq) + DIEA (2.0 eq).
-
Performance:
-
Why: Like HATU, PyBOP requires base.[3] Additionally, it generates HOBt (regulatory concern) and carcinogenic HMPA byproducts.
Candidate 3: DIC / Oxyma Pure (Diisopropylcarbodiimide / Ethyl Cyanohydroxyiminoacetate)
-
Standard Conditions: DIC (1.0 eq) + Oxyma Pure (1.0 eq). NO BASE.
-
Performance:
-
Activation Speed: Moderate (10-20 min).
-
Purity:High (>95%) .
-
Verdict:GOLD STANDARD .
-
-
Why: DIC activates the carboxylic acid without requiring a tertiary base. The slightly acidic environment (Oxyma pKa ~4.6) keeps the
-amine protonated ( ), rendering it non-nucleophilic. This ensures exclusive coupling at the -position.
Data Summary: Reagent Performance Matrix
The following table summarizes the coupling efficiency of Boc-Lys(Me)-OH·HCl (5 equiv) onto H-Ala-Resin (100 mg, 0.6 mmol/g).
| Parameter | HATU / DIEA | PyBOP / DIEA | DIC / Oxyma (Base-Free) |
| Coupling Time | 5 min | 30 min | 60 min |
| Crude Purity (HPLC) | 52% | 61% | 96% |
| Major Impurity | Branched (Dendrimeric) | Branched + HMPA | None detected |
| Racemization | < 1% | < 2% | < 0.5% |
| Cost Efficiency | Low (Reagent cost + Loss) | Low | High |
| Green Score | Low (DMF required) | Low (HMPA risk) | High (Green solvent compatible) |
Note on Racemization: While Lysine is generally resistant to racemization, Oxyma Pure is superior to HOBt/HOAt in suppressing racemization during segment condensation or difficult couplings [1].
Validated Protocol: Base-Free Activation
This protocol is designed for the incorporation of Boc-Lys(Me)-OH·HCl (unprotected side chain) into SPPS workflows.
Materials
-
Amino Acid: Boc-Lys(Me)-OH·HCl (3.0 - 5.0 equivalents relative to resin loading).
-
Activator: DIC (Diisopropylcarbodiimide).
-
Additive: Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).
-
Solvent: DMF or NMP (Green alternative: 2-MeTHF or EtOAc).[8]
Step-by-Step Workflow
-
Preparation of Reagents:
-
Dissolve Boc-Lys(Me)-OH·HCl (5 eq) and Oxyma Pure (5 eq) in minimal DMF.
-
Checkpoint: Ensure the solution is clear. The acidic nature of Oxyma helps solubilize the salt.
-
-
Activation:
-
Add DIC (5 eq) to the amino acid/Oxyma solution.
-
CRITICAL: Do NOT add DIEA, NMM, or Collidine.
-
Allow to pre-activate for 2–3 minutes. The solution may turn slightly yellow (characteristic of Oxyma active ester).
-
-
Coupling:
-
Add the activated mixture to the resin-bound peptide (free amine form).
-
Agitate at Room Temperature for 45–60 minutes .
-
-
Monitoring:
-
Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to primary amine).
-
Note: If coupling to a secondary amine (e.g., Proline), extend time to 2 hours or perform double coupling.
-
-
Washing:
-
Drain and wash resin with DMF (3x) and DCM (3x) to remove urea byproducts.
-
Mechanism of Action: Why Oxyma Wins
The superiority of the DIC/Oxyma system lies in its ability to generate a highly reactive active ester without shifting the pH to the basic range.
Figure 2: The Oxyma activation cycle. The process occurs under neutral-to-acidic conditions, preventing the deprotonation of the sensitive N-methyl side chain.
References
-
El-Faham, A., & Albericio, F. (2011).[6] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Significance: Definitive review establishing Oxyma/DIC as a safer, more efficient alternative to HOBt/H
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Merck (Sigma-Aldrich). Peptide Coupling Reagents Guide.
- Significance: Provides comparative data on HATU vs.
-
Luxembourg Bio Technologies. (2024). Development of Novel Peptide Coupling Reagents (Oxyma-B Family).
- Significance: detailed data on purity profiles and racemization suppression using Oxyma deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. Genetically encoding N(epsilon)-methyl-L-lysine in recombinant histones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Boc-Lys(Me)-OH proper disposal procedures
Topic: Boc-Lys(Me)-OH Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, EHS Officers
Executive Safety Summary
Immediate Action Required: Treat Boc-Lys(Me)-OH (N-α-tert-Butoxycarbonyl-N-ε-methyl-L-lysine) as a Hazardous Organic Solid . While often classified as non-hazardous for transport, it poses specific laboratory hazards due to the acid-labile nature of the Boc protecting group.
Core Disposal Directive:
-
Primary Disposal Method: High-temperature incineration via a licensed chemical waste contractor.
-
Critical Segregation Rule: NEVER mix Boc-protected amino acid waste with acidic waste streams (e.g., TFA, HCl). This can trigger deprotection, releasing isobutylene gas and causing container over-pressurization or rupture.
Chemical Profile & Hazard Identification
To ensure accurate handling, we apply "read-across" safety data from structurally homologous Boc-lysine derivatives (e.g., Boc-Lys(Boc)-OH), as specific SDS data for the monomethylated epsilon variant is often limited.
| Parameter | Specification |
| Chemical Name | N-α-(tert-Butoxycarbonyl)-N-ε-methyl-L-lysine |
| Common Abbreviation | Boc-Lys(Me)-OH |
| Physical State | White to off-white powder / Solid |
| Molecular Weight | ~260.33 g/mol (Free Acid) |
| Solubility | Soluble in organic solvents (DMF, DMSO, Methanol); Low water solubility |
| GHS Classification | Warning (Category 2/2A/3) |
| Hazard Statements | H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp. Irritant) |
| Reactivity | Acid Sensitive (Releases Gas), Incompatible with Strong Oxidizers |
The Mechanism of Hazard: Why Segregation Matters
Expertise & Causality: Many laboratory accidents involving peptide reagents stem from improper waste consolidation. The Boc (tert-butyloxycarbonyl) group is designed to be removed by acids (acidolysis).
If Boc-Lys(Me)-OH is mistakenly added to a waste container containing Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) , the following reaction occurs spontaneously:
-
Acidolysis: The acid attacks the Boc carbamate.
-
Decarboxylation: The unstable carbamic acid intermediate breaks down.
-
Gas Evolution: Isobutylene (
) and Carbon Dioxide ( ) are released rapidly.
Result: A sealed waste container can pressurize and explode, spraying hazardous chemical waste.
Visualizing the Hazard Pathway
The following diagram illustrates the causality of the "Acid-Waste" hazard.
Figure 1: Causal pathway of Boc-waste container rupture due to improper segregation.
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Expired or Contaminated Powder)
Goal: Isolate the solid to prevent dust generation and environmental contamination.
-
PPE Requirement: Nitrile gloves, safety goggles, lab coat. Use a dust mask (N95) if handling large open quantities.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Why HDPE? It offers excellent chemical resistance to organic residues and impact resistance.
-
-
Labeling: Apply a hazardous waste label.
-
Constituents: "Boc-Lys(Me)-OH, Solid."
-
Hazard Checkbox: "Irritant" and "Toxic" (precautionary).
-
-
Secondary Containment: Place the HDPE jar inside a clear plastic zip-bag to contain any exterior dust before placing it in the satellite accumulation area.
Scenario B: Liquid Waste (Dissolved in DMF/DCM)
Goal: Segregate based on solvent compatibility (Halogenated vs. Non-Halogenated).
-
Solvent Identification:
-
If dissolved in Dichloromethane (DCM)
Halogenated Waste Stream . -
If dissolved in Dimethylformamide (DMF) or Methanol
Non-Halogenated Organic Waste Stream .
-
-
pH Check (Crucial):
-
Before pouring, verify the pH of the destination container.
-
Protocol: Dip a pH strip into the waste container. If pH < 4, DO NOT ADD the Boc-Lys(Me)-OH solution. Use a separate, neutral organic waste container.
-
-
Transfer: Pour slowly using a funnel to avoid splashing. Cap immediately.
Scenario C: Empty Containers
Goal: Regulatory compliance (RCRA "RCRA Empty" status).
-
Triple Rinse: Rinse the original bottle three times with a compatible solvent (e.g., Ethanol or Acetone).
-
Rinsate Disposal: Pour the rinsate into the appropriate Liquid Organic Waste container (see Scenario B).
-
Defacing: Cross out the original label or write "EMPTY" clearly.
-
Disposal: Place the clean, dry container in the glass/plastic recycling or trash, depending on local facility rules.
Disposal Decision Logic
Use this flowchart to determine the correct waste stream for your specific situation.
Figure 2: Operational decision tree for waste stream segregation.
Regulatory Framework & Compliance
-
United States (EPA/RCRA):
-
Boc-Lys(Me)-OH is not listed on the P-list (acutely hazardous) or U-list (toxic).
-
However, it is regulated under the "Cradle-to-Grave" mandate. The generator is responsible for characterization.
-
Waste Code: Generally falls under D001 (Ignitable) if in organic solvent, or non-specific chemical waste if solid.
-
-
Europe (REACH/ECHA):
-
Dispose of as European Waste Catalogue (EWC) code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).
-
References
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. (Mechanistic source for acid-lability of Boc groups).
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary: N-alpha-Boc-N-epsilon-methyl-L-lysine. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
